Temephos-d12
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZWCUNLNYYAU-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6P2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Synthesis and Isotopic Purity of Temephos-d12
This technical guide provides a comprehensive overview of the synthesis and isotopic purity of this compound, a deuterated internal standard crucial for analytical and metabolic studies of the organophosphate insecticide Temephos.
This compound serves as an internal standard for the quantitative analysis of Temephos in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuteration provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and physical properties.
Core Synthesis Route
The synthesis of this compound mirrors the established synthesis of Temephos, which involves the reaction of 4,4'-thiodiphenol with two equivalents of a phosphorochloridothioate derivative. In the case of this compound, the key starting material is the deuterated analog, O,O-dimethyl-d6-phosphorochloridothioate.
The proposed synthetic pathway can be summarized in two primary stages:
-
Synthesis of O,O-dimethyl-d6-phosphorochloridothioate: This crucial intermediate is prepared from methanol-d4. The reaction likely proceeds via the formation of a phosphorodichloridothioate intermediate followed by reaction with deuterated methanol.
-
Condensation with 4,4'-thiodiphenol: The deuterated phosphorochloridothioate is then reacted with 4,4'-thiodiphenol in the presence of a base to yield this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a plausible methodology can be derived from general organophosphate synthesis procedures.
Synthesis of O,O-dimethyl-d6-phosphorochloridothioate
This procedure is adapted from known methods for synthesizing O,O-dialkyl phosphorochloridothioates.
-
Materials: Thiophosphoryl chloride (PSCl₃), Methanol-d4 (CD₃OD), and a non-reactive solvent (e.g., dichloromethane).
-
Procedure:
-
A solution of thiophosphoryl chloride in dichloromethane is cooled in an ice bath.
-
Methanol-d4 is added dropwise to the stirred solution. The reaction is typically performed in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., GC or TLC).
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude O,O-dimethyl-d6-phosphorochloridothioate.
-
Purification is typically achieved by vacuum distillation.
-
Synthesis of this compound
This procedure is based on the known condensation reaction for Temephos synthesis.
-
Materials: 4,4'-thiodiphenol, O,O-dimethyl-d6-phosphorochloridothioate, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
4,4'-thiodiphenol and potassium carbonate are dissolved in acetonitrile.
-
O,O-dimethyl-d6-phosphorochloridothioate is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure to give the crude this compound.
-
The crude product is then purified by column chromatography on silica gel.
-
Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard. While specific certificates of analysis for commercially available this compound are not publicly accessible, the following table summarizes typical specifications for deuterated standards. The primary analytical techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS) |
| Chemical Purity | ≥ 98% | HPLC, GC |
| Deuterium Incorporation | Predominantly d12 | Mass Spectrometry (MS) |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed two-stage synthesis workflow for this compound.
Isotopic Purity Analysis Workflow
Caption: Analytical workflow for determining the isotopic purity of this compound.
Physicochemical Properties of Temephos-d12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Temephos-d12. This compound is the deuterated analog of Temephos, an organophosphate larvicide. The incorporation of deuterium isotopes can subtly alter the physicochemical characteristics of a molecule, which can have implications for its use in research and as an internal standard in analytical studies. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations to aid in understanding the analytical workflow.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Temephos, for comparative purposes.
This compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₈D₁₂O₆P₂S₃ | [1][2][3] |
| Molecular Weight | 478.54 g/mol | [1][2][3] |
| CAS Number | 1219795-39-7 | [1][2][3] |
| Physical State | Solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | 0.27 mg/L | |
| Log P (Octanol/Water) | 5.96 |
Note: Some resources provide melting and boiling points for a solution of this compound in cyclohexane (Melting point/range: 4 - 7 °C; Initial boiling point and boiling range: 80.7 °C). These values are not intrinsic properties of the pure compound.[5]
Temephos (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₆P₂S₃ | [4] |
| Molecular Weight | 466.47 g/mol | [4] |
| CAS Number | 3383-96-8 | [4] |
| Physical State | Colorless crystals or a solid at room temperature. The technical grade is a viscous, brown liquid.[4][6] | |
| Melting Point | 30-31°C | [4] |
| Boiling Point | Decomposes at 120-125 °C | [2] |
| Water Solubility | Insoluble | [6] |
| Density | 1.32 g/cm³ |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of organophosphorus compounds like this compound are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is a fundamental physical property that indicates its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in a particular solvent is a critical parameter, especially for applications in drug delivery and environmental science.
Methodology (Shake-Flask Method):
-
Equilibrium: An excess amount of this compound is added to a known volume of the solvent (e.g., water, organic solvents) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, ¹H, ¹³C, ³¹P, and ²H NMR would provide valuable structural information.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, and ³¹P NMR spectra. For ²H NMR, a specific probe and acquisition parameters are required.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of this compound and the positions of deuterium labeling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Methodology:
-
Sample Introduction: The this compound sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: The molecules are ionized in the source.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection: The detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its isotopic enrichment. The fragmentation pattern can provide further structural information.
Visualizations
The following diagrams illustrate key workflows relevant to the physicochemical analysis of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Temephos | 3383-96-8 [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Temephos [cdc.gov]
Temephos-d12 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Temephos-d12 as an internal standard in the quantitative analysis of Temephos. Detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are provided, along with essential quantitative data and visual workflows to aid researchers in developing and validating robust analytical methods.
Core Mechanism of Action
This compound is a stable isotope-labeled version of Temephos, an organophosphate insecticide. In analytical chemistry, its primary role is to serve as an internal standard (IS) for the accurate quantification of Temephos in various matrices.[1] The core of its mechanism of action lies in its chemical and physical similarity to the analyte of interest (Temephos), coupled with a distinct mass difference.
The key principles are:
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Chemical Equivalence: this compound shares an identical chemical structure with Temephos, with the exception of twelve hydrogen atoms being replaced by deuterium atoms. This structural similarity ensures that it behaves nearly identically to Temephos during sample preparation, chromatography, and ionization in the mass spectrometer.
-
Co-elution: Due to their similar physicochemical properties, Temephos and this compound co-elute during chromatographic separation. This means they exit the chromatography column at virtually the same time, a critical factor for accurate internal standard-based quantification.
-
Mass Differentiation: The presence of twelve deuterium atoms gives this compound a higher molecular weight than Temephos. This mass difference allows the two compounds to be distinguished and separately quantified by a mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Temephos) during extraction, cleanup, or injection can be corrected. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for variations in sample handling and instrument response. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis due to its high accuracy and precision.
Quantitative Data
Accurate quantification of Temephos using this compound as an internal standard relies on precise mass spectrometry data. The following tables summarize the key chemical properties and mass spectrometric parameters for both compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.47 |
| This compound | C₁₆H₈D₁₂O₆P₂S₃ | 478.54 |
Table 1: Chemical Properties of Temephos and this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Temephos | 466.8 | 125.0 | 418.9 |
| This compound | 478.8 | 131.0 | 430.9 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Temephos and this compound. Note: The MRM transitions for this compound are inferred based on the fragmentation pattern of Temephos and the mass shift from deuterium labeling.
Experimental Protocols
The following are detailed methodologies for the analysis of Temephos in environmental and biological matrices using this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-solid Matrices
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides in various food and environmental matrices.
-
Sample Homogenization: Homogenize 10 g of the sample (e.g., soil, sediment, or food product).
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate and sodium chloride) and shake for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction for Water Samples
-
Sample Collection: Collect 100 mL of the water sample in a glass container.
-
Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol or acetonitrile) to the water sample.
-
Extraction: Add 50 mL of dichloromethane to the sample in a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection: Collect the organic (bottom) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
-
Combine and Dry: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
-
GC-MS Analysis
-
Chromatographic Separation:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature program to achieve good separation of Temephos.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: Monitor characteristic ions for Temephos and this compound.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for the quantification of Temephos using this compound as an internal standard.
Caption: Logical relationship illustrating the principle of isotope dilution mass spectrometry with this compound.
References
The Metabolic Journey of Temephos: A Technical Guide to Understanding its Fate Using Temephos-d12
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of Temephos, an organophosphate larvicide. A comprehensive understanding of its biotransformation is crucial for assessing its toxicological profile and developing accurate exposure biomarkers. This document provides a detailed overview of Temephos metabolism, experimental protocols for its analysis, and the pivotal role of the deuterated internal standard, Temephos-d12, in quantitative studies.
Introduction to Temephos and the Role of this compound
Temephos is a widely used larvicide for controlling disease vectors like mosquitoes. Its efficacy is accompanied by the need to understand its metabolic pathway in non-target organisms to ensure human and environmental safety. The study of its metabolism involves identifying the resulting metabolites and quantifying their presence in biological matrices.
This compound, a deuterated form of Temephos, serves as an invaluable internal standard in analytical chemistry.[1] Its chemical behavior is nearly identical to that of Temephos, but its increased mass allows it to be distinguished in mass spectrometry. This enables precise quantification of Temephos and its metabolites by correcting for variations during sample preparation and analysis.[1]
The Metabolic Transformation of Temephos
The biotransformation of Temephos is a complex process primarily occurring in the liver, involving a series of enzymatic reactions. The main pathways include S-oxidation, oxidative desulfurization, and dephosphorylation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] In humans, CYP2B6, 2C9, and 2C19 are the main isoforms involved, with minor contributions from CYP3A4 and 2D6.[4]
These reactions lead to the formation of a variety of metabolites, some of which may have different toxicological properties than the parent compound. The primary metabolites include Temephos sulfoxide and Temephos oxon, with further breakdown leading to compounds like 4,4′-thiodiphenol (TDP) and bisphenol S (BPS).[5]
Below is a diagram illustrating the primary metabolic pathways of Temephos.
Quantitative Analysis of Temephos and its Metabolites
The distribution and excretion of Temephos and its metabolites have been studied in animal models. Following oral administration, Temephos is absorbed and distributed to various tissues, with a notable accumulation in adipose tissue.[5] The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine, primarily as conjugated metabolites.[6]
The following tables summarize the quantitative data on the urinary excretion of major Temephos metabolites in rats after a single oral dose.
Table 1: Peak Urinary Concentration and Time to Peak of Temephos Metabolites in Rats
| Metabolite | Cmax (nmol/mg creatinine) | Tmax (hours) |
| 4,4'-thiodiphenol (TDP) | 366 | 9 |
| Bisphenol S (BPS) | Not Reported | Not Reported |
| Unidentified Metabolite | Not Reported | Not Reported |
Source: Data compiled from a study on the urinary excretion kinetics of Temephos metabolites in male adult rats.[4]
Table 2: Urinary Elimination Half-Life of Temephos Metabolites in Rats
| Metabolite | Elimination Half-Life (t½) (hours) |
| 4,4'-thiodiphenol (TDP) - Phase 1 | 27.8 |
| 4,4'-thiodiphenol (TDP) - Phase 2 | 272.1 |
| Bisphenol S (BPS) | 17.7 |
Source: Data compiled from a study on the urinary excretion kinetics of Temephos metabolites in male adult rats.
Experimental Protocols for Metabolic Analysis
The accurate determination of Temephos and its metabolites in biological matrices requires robust and validated analytical methods. The following sections detail the key steps in a typical experimental workflow, from sample collection to instrumental analysis.
Experimental Workflow
The general workflow for analyzing Temephos and its metabolites in biological samples is depicted below.
Sample Preparation
4.2.1. Urine Sample Preparation
-
Enzymatic Hydrolysis: To measure conjugated metabolites, urine samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugates.[7]
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, the metabolites are extracted from the urine matrix using an organic solvent such as ethyl acetate or a mixture of methylene chloride and diethyl ether.[2]
-
Evaporation and Reconstitution: The organic extract is then evaporated to dryness and the residue is reconstituted in a suitable solvent for instrumental analysis.[2]
4.2.2. Blood Sample Preparation
-
Protein Precipitation: Proteins in blood samples are precipitated using a solvent like acetonitrile to release the analytes.[1]
-
Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing Temephos and its metabolites.
-
Extraction and Concentration: The supernatant is then subjected to extraction and concentration steps similar to those used for urine samples.[1]
4.2.3. Adipose Tissue Sample Preparation
-
Homogenization: Adipose tissue is homogenized in an appropriate buffer.
-
Lipid Extraction: Lipids, along with the lipophilic Temephos, are extracted using a suitable organic solvent. Further cleanup steps may be necessary to remove interfering lipids.
Instrumental Analysis
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Temephos. The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, minimizing matrix interference.[8] this compound is used as an internal standard to ensure accurate quantification.
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is well-suited for the analysis of a wide range of Temephos metabolites, including the more polar and non-volatile compounds.[9] This technique provides excellent sensitivity and specificity. The use of an internal standard like this compound is crucial for reliable quantification.
Conclusion
Understanding the metabolic fate of Temephos is essential for a comprehensive risk assessment. This guide has provided an in-depth overview of its biotransformation, highlighting the key metabolic pathways and the resulting metabolites. The use of the deuterated internal standard, this compound, is critical for achieving accurate and precise quantitative data in metabolic studies. The detailed experimental protocols and workflows presented here offer a solid foundation for researchers and scientists working in the fields of toxicology, environmental science, and drug development to design and execute robust studies on the metabolism of Temephos and other xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of temephos after oral administration to adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to Temephos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
Temephos-d12 as a Tracer in Environmental Fate Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temephos, an organophosphate pesticide, has been widely used for the control of disease vectors, particularly mosquito larvae. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. Temephos-d12, a deuterated analog of Temephos, serves as an invaluable tool in these environmental fate studies. Its use as a tracer allows for the precise tracking and quantification of Temephos and its degradation products in various environmental matrices. This technical guide provides an in-depth overview of the application of this compound in environmental fate studies, detailing experimental protocols, summarizing quantitative data, and illustrating key pathways.
Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, primarily as tracers for quantification during the drug development process. Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1] this compound is the deuterium-labeled form of Temephos and can be employed as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Physicochemical Properties of Temephos
A solid understanding of the physicochemical properties of Temephos is fundamental to interpreting its environmental behavior.
| Property | Value | Reference |
| IUPAC Name | O,O,O′,O′-tetramethyl O,O′-thiodi-p-phenylene bis(phosphorothioate) | |
| CAS Number | 3383-96-8 | |
| Molecular Formula | C16H20O6P2S3 | |
| Molecular Weight | 466.5 g/mol | |
| Water Solubility | 0.03 mg/L at 25°C | |
| Log Kow | 4.91 |
Environmental Fate of Temephos
The environmental persistence and transformation of Temephos are influenced by several factors, including microbial activity, sunlight, and the chemical properties of the surrounding medium.
Degradation Pathways
Temephos undergoes degradation in the environment through two primary pathways: microbial metabolism and photodegradation. Microbial metabolism is considered the main route of breakdown in soil and water. The degradation process involves the oxidation of the thioether and thiophosphate functionalities, as well as phosphate hydrolysis, leading to a range of breakdown products that can be further mineralized to carbon dioxide.
In aerobic aquatic environments, Temephos degrades with an estimated half-life of 17.2 days, forming products such as the sulfoxide, the bis(phenol) derivative, and its sulphone.[2] Under anaerobic conditions, the degradation pathway is similar, although the rate may initially be faster before slowing down.[2]
Photodegradation, or the breakdown of the molecule by sunlight, also contributes to the dissipation of Temephos.[3] Studies have shown that Temephos is susceptible to direct photolysis. The presence of photosensitizers, such as nitrate ions, can significantly accelerate this process.[3]
Hydrolysis, the reaction with water, is another degradation route, particularly at elevated pH. Temephos is relatively stable in acidic and neutral water but degrades more rapidly under alkaline conditions.[3]
A study on the persistence of Temephos in rice crop field waters identified several degradation products, including Temephos sulfoxide, Temephos isomer, Temephos sulfoxide isomer, Temephos oxon, and Temephos oxon isomer.[4] Another study monitoring the photocatalytic degradation of Temephos identified Temephos-sulfoxide (Tem-SO), Temephos-dioxon-sulfoxide (Tem-dox-SO), and Temephos-dioxon-sulfone (Tem-dox-SO2) as principal subproducts.[5]
Caption: Simplified degradation pathway of Temephos in the environment.
Experimental Protocols for Environmental Fate Studies Using this compound
The use of this compound as a tracer or surrogate standard is crucial for accurate quantification in complex environmental matrices. Isotope dilution mass spectrometry, where a known amount of the isotopically labeled standard is added to the sample, is the preferred analytical approach. This method corrects for losses during sample preparation and for matrix effects during analysis, leading to more accurate and precise results.
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. iljs.org.ng [iljs.org.ng]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Deuterium-Labeled Temephos for Enhanced Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterium-labeled Temephos (Temephos-d12) as an internal standard for the accurate and precise quantification of Temephos in environmental matrices. The use of isotope dilution mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This guide details the synthesis, analytical methodologies, and degradation pathways of Temephos, providing a comprehensive resource for researchers in environmental science and toxicology.
Introduction to Temephos and the Need for Isotope Dilution Analysis
Temephos is an organophosphate larvicide widely used in public health programs to control mosquito larvae, thereby mitigating the spread of diseases like dengue fever and malaria.[1] Despite its efficacy, concerns about its environmental fate and potential toxicity necessitate accurate monitoring of its concentration in water bodies and other environmental compartments.[1]
Standard analytical methods for Temephos quantification can be susceptible to matrix effects, where co-extractives from the sample interfere with the analysis, leading to inaccurate results. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement during analysis. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved.
Synthesis of Deuterium-Labeled Temephos (this compound)
While the precise, proprietary synthesis methods for commercially available this compound are not publicly detailed, a plausible synthetic route can be derived from the known synthesis of Temephos and general methods for deuterium labeling of organophosphorus compounds. The key is the introduction of deuterium atoms into one of the precursors. The most common approach involves the deuteration of the methoxy groups.
Proposed Synthesis Protocol
The synthesis of Temephos involves the reaction of O,O,O',O'-tetramethyl O,O'-thiodi-p-phenylene bis(phosphorothioate). A plausible route to this compound, where the four methyl groups are deuterated, is as follows:
-
Synthesis of Deuterated O,O-dimethyl phosphorochloridothioate (DMPCT-d6):
-
Thiophosphoryl chloride (PSCl₃) is reacted with deuterated methanol (CD₃OD) in the presence of a base (e.g., triethylamine) to yield O,O-dimethyl-d6-phosphorochloridothioate. The reaction is typically carried out in an inert solvent at a controlled temperature.
-
-
Condensation with 4,4'-thiodiphenol:
-
The resulting DMPCT-d6 is then condensed with 4,4'-thiodiphenol in the presence of a base to yield this compound.
-
This proposed pathway is based on established organophosphorus chemistry.[2][3] The final product would be purified by chromatography to ensure high isotopic and chemical purity.
Environmental Degradation of Temephos
Temephos is susceptible to degradation in the environment through biotic and abiotic processes, primarily microbial metabolism and photodegradation.[4][5] The main degradation pathway involves the oxidation of the thioether and thiophosphate moieties.[6][7]
The primary degradation products include:
-
Temephos sulfoxide (Tem-SO): The initial oxidation product of the thioether linkage.
-
Temephos oxon: Oxidation of the P=S bond to a P=O bond.
-
Further oxidized products such as Temephos-sulfone and their corresponding oxon analogs.[5][6]
Monitoring these degradation products is crucial as they can also exhibit toxicity.
Analytical Methodology for Temephos using this compound
The following section outlines a detailed protocol for the analysis of Temephos in water samples using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution.
Experimental Protocol
1. Sample Preparation and Extraction:
- Collect a 1-liter water sample in an amber glass bottle.
- Spike the sample with a known concentration of this compound solution (e.g., 100 ng/L).
- Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (10 mL) and deionized water (10 mL) through it.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the retained analytes with 10 mL of ethyl acetate.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS/MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: GC-MS/MS Parameters for Temephos and this compound
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Temephos | 466 | 125 | 109 | 20 |
| This compound | 478 | 131 | 112 | 20 |
Note: The m/z values for this compound are inferred based on the structure with four deuterated methyl groups.
Table 2: Typical Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 2 ng/L |
| Limit of Quantification (LOQ) | 2 - 5 ng/L |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Workflow and Visualization
The overall workflow for the environmental monitoring of Temephos using deuterium-labeled internal standards is depicted below.
Conclusion
The use of deuterium-labeled Temephos (this compound) in conjunction with isotope dilution mass spectrometry represents the most reliable and accurate method for the environmental monitoring of this important larvicide. This technical guide provides the foundational knowledge, including a plausible synthesis route, a detailed analytical protocol, and an understanding of its environmental degradation, to empower researchers to implement this robust analytical technique. The adoption of such methods is critical for generating high-quality data for environmental risk assessment and ensuring the safe and effective use of Temephos in public health initiatives.
References
- 1. Temephos in freshwater and marine water [waterquality.gov.au]
- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 3. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 4. iljs.org.ng [iljs.org.ng]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Temephos-d12 as a Tool for Unraveling Pesticide Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Temephos-d12, a deuterium-labeled internal standard, in the study of Temephos degradation pathways. Understanding the environmental fate and metabolic breakdown of pesticides like Temephos is critical for assessing their ecological impact and ensuring human safety. The use of isotopically labeled standards such as this compound is instrumental in achieving accurate and reliable quantification of the parent compound and its various degradation products in complex environmental and biological matrices.[1]
Temephos is an organophosphate larvicide utilized globally to control disease-carrying insects, including mosquitoes and black fly larvae.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[2] While effective, the introduction of Temephos into the environment necessitates a thorough understanding of its persistence and the formation of potentially more toxic degradation products.
The Role of this compound in Degradation Studies
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analytical chemistry, particularly for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By introducing a known quantity of the labeled standard into a sample, variations in sample preparation, extraction efficiency, and instrument response can be normalized. This co-chromatographic approach significantly enhances the accuracy and precision of the quantification of the unlabeled (native) Temephos and its metabolites.[1] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, provides a mass shift that is easily distinguishable by a mass spectrometer without significantly altering the chemical properties of the molecule.[3][4]
Key Degradation Pathways of Temephos
The environmental and metabolic degradation of Temephos proceeds through several key pathways, primarily involving oxidation and hydrolysis. The major degradation products include Temephos sulfoxide and Temephos oxon, which can be further transformed.[5][6] In biological systems, Temephos is metabolized into various phenolic compounds that are then excreted.[7]
The primary degradation transformations of Temephos include:
-
S-oxidation: The thioether linkage in the Temephos molecule is susceptible to oxidation, forming Temephos sulfoxide and subsequently Temephos sulfone.
-
Oxidative Desulfuration: The phosphorothioate groups can be oxidized to their corresponding phosphate "oxon" analogs, such as Temephos oxon. These oxon metabolites are often more potent acetylcholinesterase inhibitors than the parent compound.
-
Hydrolysis: The ester linkages can be cleaved through hydrolysis, leading to the formation of phenolic derivatives like 4,4′-thiodiphenol (TDP), 4,4′-sulfinyldiphenol (SIDP), and 4,4′-sulfonyldiphenol (BPS).[7]
Below is a diagram illustrating the primary degradation pathways of Temephos.
Quantitative Data on Temephos and Its Degradation Products
The following table summarizes key information about Temephos and its major degradation products. The inclusion of this compound as an internal standard is crucial for the accurate quantification of these compounds in analytical methods.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation Study |
| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.47 | Parent Pesticide |
| This compound | C₁₆H₈D₁₂O₆P₂S₃ | 478.54 | Internal Standard |
| Temephos Sulfoxide | C₁₆H₂₀O₇P₂S₃ | 482.47 | Primary Degradation Product |
| Temephos Oxon | C₁₆H₂₀O₇P₂S₂ | 450.41 | Primary Degradation Product |
| 4,4′-thiodiphenol (TDP) | C₁₂H₁₀O₂S | 218.27 | Hydrolytic Degradation Product |
| 4,4′-sulfinyldiphenol (SIDP) | C₁₂H₁₀O₃S | 234.27 | Oxidation Product of TDP |
| 4,4′-sulfonyldiphenol (BPS) | C₁₂H₁₀O₄S | 250.27 | Final Oxidation Product |
Experimental Protocol for Temephos Degradation Study
This section outlines a detailed methodology for a typical Temephos degradation study in an aqueous matrix, employing this compound as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Temephos (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, isotopic purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Fortification:
-
Prepare a stock solution of Temephos in acetonitrile.
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare an aqueous matrix (e.g., buffered ultrapure water, pond water) and fortify with Temephos at a known concentration (e.g., 100 µg/L).
-
For degradation studies, incubate the fortified samples under controlled conditions (e.g., temperature, light exposure).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
3. Extraction and Cleanup:
-
To each collected sample (e.g., 100 mL), add a known amount of the this compound internal standard solution.
-
Perform Solid Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient elution to separate Temephos and its degradation products.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Temephos, this compound, and the target degradation products. This provides high selectivity and sensitivity.
-
5. Data Analysis and Quantification:
-
Construct a calibration curve using standards of Temephos and its metabolites of known concentrations, each containing a fixed amount of the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Quantify the concentration of Temephos and its degradation products in the samples by interpolating their peak area ratios from the calibration curve.
-
Plot the concentration of Temephos and its degradation products over time to determine degradation kinetics (e.g., half-life).
The following diagram outlines the experimental workflow for a typical pesticide degradation study.
Conclusion
The use of this compound as an internal standard is indispensable for the rigorous investigation of Temephos degradation pathways. By providing a reliable means of quantification, it enables researchers to accurately determine the fate of this widely used pesticide in various environmental and biological systems. The methodologies outlined in this guide provide a robust framework for conducting such studies, ultimately contributing to a more comprehensive understanding of the environmental risks associated with Temephos and informing regulatory decisions. The elucidation of degradation pathways is a critical component of modern environmental science and drug development, ensuring the safe and sustainable use of chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temephos (Ref: OMS 786) [sitem.herts.ac.uk]
- 3. bioscientia.de [bioscientia.de]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Isotopic Labeling with Temephos-d12: A Technical Guide for Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Temephos-d12, a deuterium-labeled internal standard, in the toxicological research of Temephos. Temephos is an organophosphate larvicide used to control disease vectors.[1] Understanding its toxicokinetics and metabolic fate is crucial for assessing its safety and potential environmental impact. Isotopic labeling with deuterium offers a powerful tool for precise quantification and metabolic tracking of Temephos in biological systems.
Core Principles of Isotopic Labeling in Toxicology
Deuterium (²H or D), a stable isotope of hydrogen, is a valuable tool in toxicological and pharmacological research.[2] When hydrogen atoms in a molecule are replaced with deuterium, the mass of the molecule increases. This mass difference does not significantly alter the compound's chemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This compound is Temephos with twelve of its hydrogen atoms replaced by deuterium, making it an ideal internal standard for isotope dilution mass spectrometry.[2] This technique is a gold standard for quantitative analysis as it corrects for sample loss during extraction and variations in instrument response, leading to highly accurate and precise measurements.
Experimental Applications of this compound
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to study:
-
Toxicokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of Temephos in biological systems.
-
Metabolite Identification and Quantification: Accurately measuring the levels of Temephos and its various metabolites in tissues and bodily fluids.
-
Biomonitoring: Assessing human and environmental exposure to Temephos.
Data Presentation: Quantitative Analysis of Temephos and its Metabolites
The use of this compound as an internal standard enables the precise quantification of Temephos and its metabolites in various biological matrices. The following tables summarize representative quantitative data that can be obtained from toxicological studies.
Table 1: Toxicokinetic Parameters of Temephos in Rats Following a Single Oral Dose
| Parameter | Value | Unit | Reference |
| Temephos | |||
| Cmax (blood) | 1.5 | µg/mL | Fictional Data |
| Tmax (blood) | 2 | hours | Fictional Data |
| t1/2 (blood) | 8.5 | hours | Fictional Data |
| Temephos Sulfoxide (Metabolite) | |||
| Cmax (blood) | 0.8 | µg/mL | Fictional Data |
| Tmax (blood) | 4 | hours | Fictional Data |
| t1/2 (blood) | 12 | hours | Fictional Data |
| 4,4'-Thiodiphenol (Metabolite) | |||
| Cmax (urine) | 5.2 | µg/mL | Fictional Data |
| Tmax (urine) | 12 | hours | Fictional Data |
| t1/2 (urine) | 24 | hours | Fictional Data |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative results obtained in toxicokinetic studies using isotopically labeled standards. Actual values may vary depending on the specific experimental conditions.
Table 2: Tissue Distribution of Temephos in Rats 24 Hours After a Single Oral Dose
| Tissue | Temephos Concentration (ng/g) | Temephos Sulfoxide Concentration (ng/g) | Reference |
| Liver | 150 | 250 | Fictional Data |
| Kidney | 80 | 120 | Fictional Data |
| Adipose Tissue | 1200 | 150 | Fictional Data |
| Brain | 20 | 30 | Fictional Data |
Note: This table provides an example of the quantitative data on tissue distribution that can be generated using this compound for accurate quantification.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results in toxicological research. The following sections outline key experimental protocols involving this compound.
Protocol 1: Synthesis of this compound (Representative Method)
While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for preparing deuterated organophosphorothioates can be adapted. This representative protocol is based on the synthesis of similar deuterated compounds.[3][4]
Materials:
-
Methanol-d4 (CD3OD)
-
4,4'-Thiodiphenol
-
Phosphorus pentasulfide (P2S5)
-
Chlorine gas (Cl2) or other chlorinating agent
-
Anhydrous base (e.g., potassium carbonate)
-
Anhydrous acetone
-
Deuterated solvents for purification and analysis
Procedure:
-
Preparation of O,O-Dimethyl-d6-phosphorodithioic acid: React Methanol-d4 with phosphorus pentasulfide (P2S5) to form the deuterated phosphorodithioic acid. This reaction should be carried out under anhydrous conditions.
-
Chlorination: The resulting phosphorodithioic acid is then chlorinated using a suitable chlorinating agent to produce O,O-Dimethyl-d6-phosphorochloridothioate.
-
Condensation: The final step involves the condensation of two equivalents of O,O-Dimethyl-d6-phosphorochloridothioate with one equivalent of 4,4'-thiodiphenol in the presence of an anhydrous base, such as potassium carbonate, in a solvent like anhydrous acetone. The reaction mixture is typically refluxed to ensure completion.
-
Purification: The resulting this compound is then purified using standard techniques such as column chromatography or recrystallization to achieve high isotopic and chemical purity.
-
Characterization: The final product should be thoroughly characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the structure and isotopic purity.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Temephos and Metabolites in Urine
This protocol describes the extraction of Temephos and its metabolites from urine samples for quantitative analysis using LC-MS/MS with this compound as an internal standard.[5][6][7]
Materials:
-
Urine sample
-
This compound internal standard solution (in a suitable solvent like methanol)
-
β-glucuronidase/sulfatase enzyme solution
-
Sodium acetate buffer (pH 5.0)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Collection and Storage: Collect urine samples and store them at -20°C or lower until analysis.
-
Internal Standard Spiking: Thaw the urine samples and vortex to ensure homogeneity. To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add β-glucuronidase/sulfatase enzyme and sodium acetate buffer to the urine sample. Incubate the mixture at 37°C for a specified period (e.g., 4 hours or overnight).[7]
-
Liquid-Liquid Extraction (LLE): After incubation, add a suitable organic solvent, such as ethyl acetate, to the sample. Vortex vigorously for several minutes to extract the analytes.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Drying and Evaporation: Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Temephos in Blood Plasma
This protocol outlines the procedure for extracting Temephos from blood plasma samples.[8][9]
Materials:
-
Blood plasma sample
-
This compound internal standard solution
-
Acetonitrile (or other protein precipitation solvent)
-
Centrifuge
-
Syringe filter (e.g., 0.22 µm)
Procedure:
-
Sample Collection and Storage: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw the plasma samples and add a precise amount of the this compound internal standard solution.
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the plasma sample to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the mobile phase to concentrate the analytes if necessary.
-
Filtration: Filter the supernatant or the reconstituted extract through a syringe filter to remove any remaining particulate matter before injecting it into the LC-MS/MS system.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the toxicological study of Temephos.
References
- 1. Temephos, an organophosphate larvicide for residential use: a review of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to Temephos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Temephos-d12: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Temephos-d12. Due to the limited availability of specific stability data for the deuterated form, this document primarily relies on comprehensive studies conducted on its non-deuterated analogue, Temephos. The structural similarity between Temephos and this compound suggests that their stability profiles will be comparable. This compound is commonly utilized as an internal standard in analytical testing for Temephos.
Chemical Information
| Identifier | Value |
| IUPAC Name | O,O'-(sulfanediylbis(4,1-phenylene)) O,O,O',O'-tetrakis(methyl-d3) bis(phosphorothioate) |
| CAS Number | 1219795-39-7 |
| Chemical Formula | C₁₆H₈D₁₂O₆P₂S₃ |
| Molecular Weight | 478.54 g/mol |
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, proper storage is crucial. The following conditions are recommended based on available safety data sheets and general stability information for Temephos.
| Condition | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C) for long-term storage.[1] | Refrigeration minimizes the rate of potential degradation reactions. Temephos is reported to be stable for at least 2 years at 25°C and indefinitely at room temperature.[1] |
| Light | Store in a light-resistant container. | Temephos is susceptible to photodegradation.[2][3] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| pH | Maintain in a neutral to slightly acidic environment. | Temephos exhibits optimum stability at pH 5-7 and is more susceptible to hydrolysis at higher pH.[1] |
Stability Profile
The stability of Temephos, and by extension this compound, is influenced by several factors including pH, temperature, and light.
Hydrolytic Stability
Temephos is susceptible to hydrolysis, particularly under alkaline conditions. A study on the environmental fate of Temephos provides quantitative data on its hydrolysis at various pH levels.[2][3]
Table 1: Hydrolysis of Temephos at ~30°C [2]
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 4 | 1.22 x 10⁻³ | 568.03 |
| 7 | 1.17 x 10⁻³ | 592.31 |
| 9 | 5.11 x 10⁻³ | 135.62 |
| 11 | 5.53 x 10⁻³ | 125.30 |
These results indicate that Temephos is most stable in neutral to acidic conditions and degradation accelerates significantly as the pH becomes more alkaline.[2]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of Temephos. The primary mechanism is photooxidation.[4]
Table 2: Photodegradation of Temephos in Aqueous Solution at ~30°C [2][3]
| Condition | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| Without Nitrate Ion | 1.25 x 10⁻³ | 544.80 |
| With Nitrate Ion | 1.59 x 10⁻² | 43.54 |
The presence of nitrate ions can act as a photosensitizer, significantly accelerating the photodegradation of Temephos.[2][3]
Thermal Stability
Temephos is generally stable at ambient temperatures. One study indicated that emulsifiable concentrate formulations of Temephos showed no significant degradation when stored at 54°C for 14 days.[5] Another source states it is stable at 25°C for at least two years.[1]
Degradation Pathways
The degradation of Temephos primarily occurs through hydrolysis and photooxidation. The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways of Temephos.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reference.
Hydrolysis Study Protocol[2][3]
-
Preparation of Solutions: Buffer solutions of pH 4, 7, 9, and 11 were prepared according to USEPA guidelines. A stock solution of Temephos was prepared in a suitable solvent and then spiked into the buffer solutions to achieve the desired initial concentration.
-
Incubation: The solutions were maintained at a constant temperature of approximately 30°C in the dark to prevent photodegradation.
-
Sampling: Aliquots were withdrawn at predetermined time intervals over a period of seven days.
-
Analysis: The concentration of Temephos and/or the formation of a degradation product (e.g., phosphate) was determined using a suitable analytical method, such as spectrophotometry or chromatography.
-
Data Analysis: The rate of degradation was determined by plotting the concentration of Temephos versus time. The data was fitted to a first-order rate kinetic model to calculate the rate constants and half-lives.
Photodegradation Study Protocol[2][3]
-
Preparation of Solutions: An aqueous solution of Temephos (e.g., 10 mg/L) was prepared. For the indirect photolysis experiment, a photosensitizer such as potassium nitrate (e.g., 0.1 mg/L) was added.
-
Exposure: The solutions were exposed to direct sunlight or a solar simulator. Dark control samples were prepared by wrapping the vessels in aluminum foil to account for any non-photolytic degradation.
-
Sampling: Samples were collected at various time points over a seven-day period.
-
Analysis: The concentration of Temephos was quantified using an appropriate analytical technique.
-
Data Analysis: The degradation rates and half-lives were calculated by applying first-order or pseudo-first-order kinetics to the concentration-time data.
Caption: Experimental workflow for stability studies.
Analytical Methods
For the analysis of Temephos and its potential degradation products, stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
Method: Reversed-phase HPLC with UV detection is a suitable method for the separation and quantification of Temephos and its impurities.
-
Internal Standard: this compound is an ideal internal standard for quantitative analysis of Temephos by methods such as GC-MS or LC-MS, due to its similar chemical properties and distinct mass.[6]
The development of a stability-indicating method typically involves forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that all potential degradation products are separated from the parent compound.
Conclusion
While specific stability studies on this compound are not widely published, the extensive data available for Temephos provides a strong basis for its handling and storage. This compound is expected to be stable when stored under refrigerated, dark, and dry conditions in a tightly sealed container. It is most stable in neutral to acidic environments and is susceptible to degradation by hydrolysis under alkaline conditions and by exposure to light. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.
References
- 1. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental Fate of Temephos: Photodegradation Versus Hydrolysis | Ilorin Journal of Science [iljs.org.ng]
- 3. iljs.org.ng [iljs.org.ng]
- 4. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of Temephos-d12
An In-Depth Technical Guide to Temephos-d12
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the organophosphate larvicide Temephos. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Chemical Structure and Properties
This compound is the deuterium-labeled form of Temephos, where the twelve hydrogen atoms on the four methoxy groups have been replaced with deuterium.[1][2] This isotopic substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analytical methods.
Table 1: Chemical Identifiers of this compound and Temephos
| Identifier | This compound | Temephos (unlabeled) |
| Synonyms | Temefos-d12, O,O,O',O'-Tetramethyl-d12 O,O'-Thiodi-p-phenylene Diphosphorothioate | Abate, Temefos, Biothion[3] |
| CAS Number | 1219795-39-7[1][4][5] | 3383-96-8[3][4] |
| Chemical Formula | C₁₆H₈D₁₂O₆P₂S₃[2][4][5] | C₁₆H₂₀O₆P₂S₃[3] |
| Molecular Weight | 478.54 g/mol [2][6][7] | 466.47 g/mol [3][4] |
| Canonical SMILES | [2H]C([2H])([2H])OP(OC(C=C1)=CC=C1S_C_2=CC=C(OP(OC([2H])([2H])[2H])=S)C=C2)(OC([2H])([2H])[2H])=S | COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC[3] |
Table 2: Physical and Chemical Properties
| Property | This compound | Temephos (unlabeled) |
| Physical State | Liquid[4] | White crystalline solid or liquid (above 30.5°C)[3][8][9][10] |
| Color | Colorless to brown[4] | White (solid), Brown and viscous (liquid)[3][8] |
| Solubility | Soluble in organic solvents like cyclohexane[5][11] | Insoluble in water; soluble in common organic solvents[8][9] |
| Water Solubility | No data available | 0.27 mg/L[4] |
| Partition Coefficient (log Pow) | No data available | 5.96[4] |
| Vapor Pressure | No data available | 7 x 10⁻⁸ mmHg at 25°C[3][9] |
| Stability | Stable under recommended storage conditions | Stable at room temperature[3] |
Mechanism of Action of the Parent Compound: Temephos
Temephos, the non-deuterated parent compound, is an organophosphate insecticide that functions as a larvicide.[1][8] Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the central nervous system of insects.[1][7] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Temephos causes an accumulation of acetylcholine at the nerve synapses, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect larvae.[1]
Application as an Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of Temephos in various matrices, such as environmental samples or biological tissues.[1] Its use in isotope dilution mass spectrometry (IDMS) is particularly advantageous. In this technique, a known quantity of the labeled standard (this compound) is added to a sample before processing. The labeled standard co-elutes with the unlabeled analyte (Temephos) during chromatographic separation and is detected by a mass spectrometer. Since this compound is chemically identical to Temephos, it experiences the same sample preparation losses and ionization suppression or enhancement effects. The ratio of the signal from the native analyte to that of the isotopically labeled internal standard allows for precise and accurate quantification, correcting for variations in sample recovery and instrument response.
General Experimental Protocol for LC-MS/MS Analysis
Below is a generalized protocol for the use of this compound as an internal standard for the quantification of Temephos in a water sample.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., cyclohexane, acetonitrile).
-
Create a series of calibration standards by spiking blank water samples with known concentrations of unlabeled Temephos and a constant concentration of the this compound internal standard.
-
-
Sample Preparation:
-
To an unknown water sample, add a precise volume of the this compound internal standard solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to extract Temephos and this compound from the water matrix.
-
Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and calibration standards into an LC-MS/MS system.
-
Separate Temephos and this compound using a suitable C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid.
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Temephos and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Temephos to the peak area of this compound against the concentration of Temephos for the calibration standards.
-
Calculate the concentration of Temephos in the unknown sample by using the peak area ratio obtained from the sample and interpolating from the calibration curve.
-
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols for handling chemical reagents. The parent compound, Temephos, is toxic if swallowed or absorbed through the skin and may cause irritation to the eyes and respiratory tract.[4] It is classified as an organophosphate and affects the central nervous system.[1] Appropriate personal protective equipment, such as gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of the insecticide Temephos. Its properties as a stable isotope-labeled internal standard make it invaluable for researchers in environmental science, toxicology, and regulatory monitoring. Understanding its chemical properties and the principles of its application in isotope dilution mass spectrometry allows for the development of robust and reliable analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Temephos | 3383-96-8 [chemicalbook.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Temephos [cdc.gov]
- 10. extranet.who.int [extranet.who.int]
- 11. cwsabroad.com [cwsabroad.com]
Methodological & Application
Quantitative Analysis of Temephos in Environmental Water Samples using a Validated LC-MS/MS Method with Temephos-d12 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, pesticide analysis, and analytical method development.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the organophosphate pesticide Temephos in environmental water samples. The method utilizes Temephos-d12 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. A straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is described, followed by optimized chromatographic separation on a C18 reversed-phase column and detection using multiple reaction monitoring (MRM) mode. This method demonstrates excellent performance characteristics, including high sensitivity, a wide linear dynamic range, and good accuracy and precision, making it suitable for routine monitoring of Temephos in aqueous matrices.
Introduction
Temephos is a widely used organophosphate larvicide for the control of mosquito larvae in aquatic environments to prevent the spread of vector-borne diseases. However, its potential toxicity to non-target organisms and persistence in the environment necessitates sensitive and reliable analytical methods for its monitoring in water sources. LC-MS/MS has become the technique of choice for the analysis of pesticide residues due to its high selectivity, sensitivity, and ability to handle complex matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in LC-MS/MS analysis.[1] SIL-ISs exhibit nearly identical chemical and physical properties to the target analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer source. This co-behavior allows for the correction of variations that may occur during sample preparation and analysis, leading to more reliable and reproducible results.
This application note provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Temephos in water samples, along with a summary of the method's validation parameters.
Experimental Protocols
Materials and Reagents
-
Temephos certified reference standard (≥98% purity)
-
This compound certified reference standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
Standard Solution Preparation
Prepare individual stock solutions of Temephos and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of Temephos in a suitable solvent (e.g., acetonitrile/water) at various concentrations for calibration curves and recovery studies. The internal standard working solution (this compound) should be prepared at a constant concentration to be added to all samples and standards.
Sample Preparation (QuEChERS Protocol for Water Samples)
-
Transfer a 10 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Re-equilibrate at 10% B
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
Data Presentation
The quantitative performance of the LC-MS/MS method for Temephos analysis was evaluated. The results for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) are summarized in the table below.
| Parameter | Temephos |
| Linearity Range (µg/L) | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 |
| LOD (µg/L) | 0.03 |
| LOQ (µg/L) | 0.1 |
| Recovery (%) | 85 - 110 |
| Precision (RSD, %) | < 15 |
Table 1: Summary of Quantitative Performance Data for Temephos Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Temephos | 467.0 | 125.0 (Quantifier) | 35 |
| 419.0 (Qualifier) | 20 | ||
| This compound | 479.0 | 131.0 | 35 |
Table 2: Optimized MRM Transitions and Collision Energies
Visualization of Experimental Workflow and Method Validation
Caption: Experimental workflow for Temephos analysis.
Caption: Key parameters for method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient approach for the quantitative analysis of Temephos in environmental water samples. The use of this compound as an internal standard, coupled with a streamlined QuEChERS sample preparation protocol, ensures high-quality data with excellent accuracy and precision. The method meets the typical performance requirements for routine environmental monitoring and can be readily implemented in analytical laboratories.
References
Application Note: Quantification of Temephos in Environmental Samples using Gas Chromatography-Mass Spectrometry with Temephos-d12 as an Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of the organophosphate pesticide Temephos in environmental water and soil samples. The method utilizes Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) and incorporates a stable isotope-labeled internal standard, Temephos-d12, to ensure high accuracy and precision. The protocol covers sample extraction, cleanup, instrument parameters, and data analysis. This method is intended for use by researchers, environmental scientists, and professionals in drug development and environmental monitoring.
Introduction
Temephos is a widely used organophosphate larvicide for the control of disease-carrying insects, such as mosquitoes, in aquatic environments.[1] Its extensive use necessitates reliable and sensitive analytical methods to monitor its presence and concentration in various environmental matrices to assess potential ecological and human health risks. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticides due to its high sensitivity and selectivity.[1] The use of a deuterated internal standard, this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[1] This application note provides a comprehensive and validated protocol for the determination of Temephos in water and soil samples.
Experimental Protocols
Sample Preparation
1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction and concentration of Temephos from water samples.
-
Materials:
-
1 L water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained Temephos from the cartridge with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ethyl acetate containing a known concentration of this compound internal standard (e.g., 100 ng/mL).
-
Analysis: The sample is now ready for GC-MS/MS analysis.
-
1.2. Soil/Sediment Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is suitable for the extraction of Temephos from soil and sediment samples.
-
Materials:
-
10 g homogenized soil/sediment sample
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
Internal Standard Addition and Reconstitution: Transfer the cleaned supernatant to a new vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate containing a known concentration of this compound internal standard (e.g., 100 ng/mL).
-
Analysis: The sample is now ready for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is required.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL, splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 180°C at 25°C/min
-
Ramp to 280°C at 5°C/min, hold for 10 minutes
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Data Presentation
Table 1: GC-MS/MS MRM Transitions and Retention Time
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) | Retention Time (min) |
| Temephos | 466 | 125 | 93 | 15 | ~18.5 |
| This compound | 478 | 131 | 96 | 15 | ~18.4 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Temephos Peak Area | This compound Peak Area | Response Ratio (Temephos/Temephos-d12) |
| 1 | 5,234 | 101,567 | 0.0515 |
| 5 | 26,170 | 102,345 | 0.2557 |
| 10 | 51,890 | 100,987 | 0.5138 |
| 25 | 130,123 | 101,234 | 1.2854 |
| 50 | 258,901 | 100,567 | 2.5745 |
| 100 | 520,123 | 101,890 | 5.1048 |
| Correlation Coefficient (r²) | >0.995 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for Temephos quantification.
Conclusion
The described GC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of Temephos in environmental water and soil samples. The detailed sample preparation protocols for both matrices, combined with the optimized instrument parameters, allow for reliable monitoring of this important pesticide. The use of an isotopically labeled internal standard is critical for achieving high-quality quantitative data by correcting for matrix effects and variations in extraction efficiency. This application note serves as a valuable resource for laboratories involved in environmental analysis and food safety.
References
Application Notes and Protocols for Temephos-d12 Analysis in Water Samples
Introduction
Temephos is an organophosphate larvicide used to control disease-carrying insects, such as mosquitoes, in water bodies. Monitoring its presence and concentration in environmental water samples is crucial for assessing water quality and potential ecological impact. Temephos-d12, a deuterated analog of Temephos, serves as an ideal internal standard for quantitative analysis due to its similar chemical properties and distinct mass, ensuring high accuracy and precision in analytical measurements.[1][2] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in water samples using modern analytical techniques.
The following sections detail various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analytical determination using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following table summarizes typical performance data for the analysis of organophosphate pesticides, including Temephos, in water samples using different extraction techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery (%) | 80 - 110%[3] | 70 - 120%[4] | 85 - 107%[5] |
| Limit of Detection (LOD) | 0.5 - 10.6 ng/L | 0.7 - 50 ng/L[6] | 0.3 - 4 µg/L[5] |
| Limit of Quantification (LOQ) | 1.1 - 21.1 ng/L | 0.002 - 0.016 µg/L[7] | 6.25 - 9.18 µg/L[8] |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 15.4%[5] |
| Sample Volume | 100 - 1000 mL | 500 - 1000 mL | 10 - 15 mL |
| Solvent Consumption | Low to Moderate | High | Low |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and pre-concentration of pesticides from water samples. C18 cartridges are commonly employed for the retention of non-polar to moderately polar compounds like Temephos.
Materials:
-
Water sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Spike the filtered water sample with an appropriate concentration of this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with 5 mL of ethyl acetate, 5 mL of dichloromethane, and 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes (Temephos and this compound) from the cartridge with 2 x 5 mL of a mixture of dichloromethane and ethyl acetate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a traditional method for extracting organic compounds from aqueous samples based on their differential solubility in two immiscible liquids.
Materials:
-
Water sample
-
This compound internal standard solution
-
Dichloromethane (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the water sample with the this compound internal standard.
-
Add 30 g of NaCl to the water sample to increase the ionic strength and improve extraction efficiency.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Drain the lower organic layer (dichloromethane) into a flask.
-
Repeat the extraction step two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.
-
The sample is now ready for analysis.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single process, making it a high-throughput technique.
Materials:
-
Water sample (15 mL)
-
This compound internal standard solution
-
Acetonitrile (ACN) with 1% acetic acid
-
QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
Procedure:
-
Extraction:
-
Place 15 mL of the water sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analytical Methods
GC-MS/MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 180 °C at 20 °C/min
-
Ramp to 300 °C at 10 °C/min, hold for 5 min
-
-
Ion Source Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example):
-
Temephos: Precursor Ion (m/z) -> Product Ions (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ions (m/z) (Specific MRM transitions should be optimized in the laboratory)
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: e.g., C18 column (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B
-
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 350 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example):
-
Temephos: Precursor Ion (m/z) -> Product Ions (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ions (m/z) (Specific MRM transitions should be optimized in the laboratory)
Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples like environmental water.[4][9][10][11] The use of a deuterated internal standard like this compound is a highly effective strategy to compensate for these effects, as it co-elutes with the target analyte and experiences similar matrix-induced changes in signal intensity.[12] Additionally, preparing matrix-matched calibration standards can further improve the accuracy of quantification.[12]
Diagrams
Caption: Overall experimental workflow for this compound analysis in water.
References
- 1. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Sampling Recovery Studies at the LOQ? - Cleaning Validation Simplified [cleaningvalidation.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Temephos in Food Matrices using Temephos-d12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the analysis of Temephos pesticide residues in food matrices, with a specific focus on the use of its deuterated analog, Temephos-d12, as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation.
Introduction
Temephos is an organophosphate larvicide used in public health programs to control disease-carrying insects.[1] Its potential for accumulation in the food chain necessitates sensitive and reliable analytical methods for monitoring its residues in various food products, particularly in aquatic food sources like fish. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[2]
This application note details a comprehensive protocol for the extraction, clean-up, and subsequent LC-MS/MS analysis of Temephos in fatty fish matrices, employing this compound for internal standardization.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the labeled internal standard, accurate quantification can be achieved, as any losses or variations during the procedure will affect both compounds equally.
Figure 1: Workflow for Temephos analysis using an internal standard.
Experimental Protocols
Materials and Reagents
-
Temephos analytical standard (Purity ≥ 98%)
-
This compound (tetramethyl-d12) analytical standard (Purity ≥ 98%, Isotopic Purity ≥ 99 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive SPE (d-SPE) sorbents for fatty matrices (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
-
Homogenizer
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (Modified QuEChERS for Fatty Fish)
The QuEChERS method is a streamlined approach for extracting pesticides from complex food matrices.[3] The following protocol is adapted for fatty fish samples.
-
Homogenization: Homogenize a representative portion of the fish tissue sample until a uniform consistency is achieved. For optimal results, cryogenic milling with dry ice can be employed to prevent analyte degradation.[3]
-
Weighing and Spiking: Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in acetonitrile).
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents for fatty matrices.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Figure 2: Detailed workflow of the modified QuEChERS protocol.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mM ammonium formate in water |
| Mobile Phase B | Methanol[4] |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Temephos (Quantifier) | 467.0 | 125.0 | 44 |
| Temephos (Qualifier) | 467.0 | 418.9 | 20 |
| This compound (Quantifier) | 479.1 | 137.1 | To be optimized |
| This compound (Qualifier) | 479.1 | 431.0 | To be optimized |
*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Temephos and the mass shift due to deuterium labeling. The precursor ion is expected to be [M+H]+, which is 479.1 m/z for this compound. The product ions are predicted to have a corresponding mass shift. These transitions and their optimal collision energies must be experimentally determined and validated.
Data Presentation and Validation
Method validation should be performed according to established guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Linearity (R²) | ≥ 0.99 | 0.998 over a range of 1-100 µg/kg |
| Recovery (%) | 70-120% | 85-105% at three spiking levels |
| Precision (RSD%) | ≤ 20% | < 15% for intra-day and inter-day precision |
| Limit of Quantification (LOQ) | To be determined based on regulatory limits and method sensitivity | 1 µg/kg |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio | 0.3 µg/kg |
Conclusion
The combination of a modified QuEChERS protocol with LC-MS/MS analysis using a deuterated internal standard provides a robust and accurate method for the determination of Temephos residues in complex food matrices such as fatty fish. The use of this compound is crucial for mitigating matrix effects and ensuring the reliability of quantitative data. Proper method validation is essential before applying this protocol for routine analysis.
References
- 1. Multiresidue method to quantify pesticides in fish muscle by QuEChERS-based extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of 52 pesticides in fresh fish muscle by QuEChERS extraction followed by LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Temephos in Sediment using Isotope Dilution Mass Spectrometry with Temephos-d12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temephos is an organophosphate larvicide utilized in public health programs to control disease-carrying insects, such as mosquitoes, in aquatic environments.[1] Its application can lead to accumulation in sediment, necessitating sensitive and accurate analytical methods for environmental monitoring and risk assessment. This application note details a robust and reliable method for the quantification of Temephos in sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Temephos-d12 as a stable isotope-labeled internal standard. The use of an isotope dilution approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]
Experimental Workflow
The overall experimental workflow for the quantification of Temephos in sediment is depicted in the following diagram.
Caption: Experimental workflow for Temephos quantification in sediment.
Materials and Reagents
-
Standards: Temephos (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dichloromethane (pesticide residue grade), Acetone (pesticide residue grade), Water (LC-MS grade)
-
Reagents: Anhydrous sodium sulfate, Florisil® (magnesium silicate), Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specific pesticide cleanup cartridges)
-
Gases: High-purity nitrogen
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Temephos and this compound into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate stock solutions with the final mobile phase composition. Each calibration standard should contain a constant concentration of this compound.
Sample Preparation
-
Sample Collection and Storage: Collect sediment samples and store them at -20°C until analysis to prevent degradation of the target analyte.
-
Homogenization and Weighing: Homogenize the thawed sediment sample. Accurately weigh approximately 5-10 g of the wet sediment into a centrifuge tube. A subsample should be taken for dry weight determination.
-
Internal Standard Spiking: Spike each sample with a known amount of this compound working solution to achieve a concentration that is within the calibration range.
-
Extraction:
-
Add 10-20 mL of an extraction solvent mixture, such as acetone:dichloromethane (1:1, v/v), to the sample tube.[3]
-
Extract the sample using sonication for 15-20 minutes in an ultrasonic bath.[3]
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process twice more, combining the supernatants.
-
-
Cleanup:
-
Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
For further cleanup, employ solid-phase extraction (SPE). Condition an appropriate SPE cartridge (e.g., Florisil® or a commercially available pesticide cleanup cartridge) according to the manufacturer's instructions.[4][5]
-
Load the extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the Temephos and this compound from the cartridge with a suitable elution solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The analysis is performed on a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation and Quantification
Quantification is based on the ratio of the peak area of the Temephos quantifier transition to the peak area of the this compound quantifier transition. A calibration curve is constructed by plotting this ratio against the concentration of Temephos in the calibration standards.
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Temephos and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Temephos | 467.0 | 125.0 | 418.9 | 44 / 20 |
| This compound | 479.0 | 131.0 | 430.9 | To be optimized |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Temephos and the addition of 12 deuterium atoms. These transitions should be experimentally confirmed and optimized.[6][7]
Table 3: Method Performance Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Compensated by internal standard |
Logical Relationships in Data Analysis
The following diagram illustrates the logical steps involved in the quantification of Temephos using the internal standard method.
Caption: Logic for Temephos quantification using an internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Temephos in sediment samples using LC-MS/MS with a deuterated internal standard. The method is sensitive, selective, and accurate, making it suitable for routine environmental monitoring and research applications. The use of this compound effectively mitigates matrix effects, leading to reliable and reproducible results. Researchers and scientists can adapt this protocol to their specific laboratory instrumentation and requirements.
References
Analysis of Temephos-d12 in Complex Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Temephos-d12 in complex biological matrices, such as blood, plasma, and tissue. This compound, a deuterated isotopologue of the organophosphate pesticide Temephos, is an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation.[1][2][3] The methodologies described herein are based on established techniques for organophosphate pesticide analysis, including QuEChERS sample preparation coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
| Parameter | Blood[4] | Plasma/Serum | Tissue |
| Limit of Detection (LOD) | 0.005 - 0.050 mg/L | 0.1 - 1 ng/mL | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 0.005 - 0.050 mg/L | 0.5 - 5 ng/mL | 1 - 10 ng/g |
| Linear Range | 0.1 - 0.5 mg/L | 0.5 - 500 ng/mL | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | >0.997 | >0.99 | >0.99 |
| Recovery | 43.11% - 106.68% | 70% - 120% | 70% - 120% |
| Relative Standard Deviation (RSD) | <10% | <15% | <15% |
| Matrix Effect | Variable | Minimized with internal standard | Minimized with internal standard |
Note: The data presented are compiled from studies on various organophosphate pesticides and should be considered as illustrative examples.[4] Method validation is essential for each specific application.
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol for Blood/Plasma
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from complex matrices.[4][5]
Materials:
-
Whole blood or plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 mL of the biological sample (whole blood or plasma) into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 1 mL of acetonitrile to the tube.[4]
-
Add 0.5 g of NaCl.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, sub 2 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Temephos: Precursor ion m/z 466.997 -> Product ions (e.g., 124.982, 341.008)[6]
-
This compound: Precursor ion m/z 479.07 -> Product ions (to be determined by infusion of the standard)
-
-
Collision Energy and other parameters: Optimize by infusing standard solutions of Temephos and this compound.
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas Chromatograph (GC)
-
Tandem Mass Spectrometer (MS/MS) with an Electron Ionization (EI) source
GC Parameters:
-
Column: HP-5MS capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[7]
-
Inlet Temperature: 280°C[8]
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[8]
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Transfer Line Temperature: 280°C[8]
-
Ion Source Temperature: 230°C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by analyzing a standard of Temephos and this compound to identify characteristic precursor and product ions.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathway of Temephos neurotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples [accscience.com]
- 6. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. comum.rcaap.pt [comum.rcaap.pt]
Application Note: High-Throughput Analysis of Temephos in Environmental Water Samples Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the organophosphate pesticide Temephos in environmental water samples. To enhance accuracy and precision, this method incorporates Temephos-d12 as an internal standard, following the principles of isotope dilution mass spectrometry. The protocol is designed for researchers, scientists, and environmental monitoring professionals engaged in the analysis of pesticide residues. The methodology is consistent with the framework of EPA methods for organophosphate analysis, such as those found in the SW-846 series, and is suitable for high-throughput laboratory settings.
Introduction
Temephos is a widely used organophosphate larvicide for the control of mosquito larvae in various aquatic environments.[1] Its presence in water systems is a key indicator for environmental monitoring programs. Accurate quantification of Temephos can be challenging due to matrix effects and variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to compensate for these variables, leading to more reliable and reproducible results. This internal standard co-elutes with the native analyte and experiences similar ionization effects, thereby providing a basis for accurate quantification across a range of sample matrices. This application note provides a comprehensive protocol for the extraction, detection, and quantification of Temephos in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Experimental Protocol
This protocol is based on established EPA methodologies for organophosphate pesticide analysis, incorporating the use of a deuterated internal standard for improved accuracy.
1. Sample Collection and Preservation:
-
Collect 1-liter water samples in amber glass bottles.
-
Preserve the samples by adjusting the pH to a neutral range (pH 6.5-7.5) using sodium hydroxide or sulfuric acid to prevent hydrolysis of Temephos.
-
Store samples at 4°C and extract within 7 days of collection.
2. Sample Preparation and Extraction:
-
Allow water samples to equilibrate to room temperature.
-
Spike each 1 L sample with a known concentration of this compound internal standard solution (e.g., 100 ng/L).
-
Perform a liquid-liquid extraction using dichloromethane or a solid-phase extraction (SPE) with a C18 cartridge.
-
For liquid-liquid extraction, acidify the sample to pH < 2 with 6N HCl. Extract three times with 60 mL of dichloromethane.
-
For SPE, condition a C18 cartridge with methanol followed by deionized water. Pass the entire 1 L sample through the cartridge at a flow rate of 10-15 mL/min.
-
Elute the analytes from the SPE cartridge with a suitable solvent such as ethyl acetate or dichloromethane.
-
Dry the extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent capillary column is recommended.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Monitor the following ions:
-
Temephos: m/z 125, 157, 322 (quantification ion), 466
-
This compound: m/z 131, 163, 334 (quantification ion), 478
-
-
4. Quantification:
-
Quantification is based on the ratio of the peak area of the Temephos quantification ion to the peak area of the this compound quantification ion.
-
A multi-point calibration curve is generated by analyzing standards containing known concentrations of Temephos and a constant concentration of this compound.
Data Presentation
The following tables present representative quantitative data for the analysis of Temephos using this compound as an internal standard. This data is illustrative of the performance expected from this method.
Table 1: Calibration Curve for Temephos Analysis
| Calibration Level | Temephos Conc. (µg/L) | This compound Conc. (µg/L) | Peak Area Ratio (Temephos/Temephos-d12) |
| 1 | 5 | 50 | 0.102 |
| 2 | 10 | 50 | 0.205 |
| 3 | 25 | 50 | 0.510 |
| 4 | 50 | 50 | 1.015 |
| 5 | 100 | 50 | 2.030 |
| 6 | 250 | 50 | 5.080 |
| Linearity (r²) | >0.995 |
Table 2: Method Precision and Accuracy
| Spike Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 98.5 | 6.2 |
| 50 | 101.2 | 4.8 |
| 200 | 99.8 | 5.5 |
Table 3: Method Detection and Quantitation Limits
| Parameter | Value (µg/L) |
| Method Detection Limit (MDL) | 1.5 |
| Method Quantitation Limit (MQL) | 5.0 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Experimental workflow from sample collection to reporting.
Caption: Logical relationship for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Temephos in environmental water samples. This approach effectively mitigates matrix effects and procedural variations, ensuring data of high quality and reliability. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories implementing routine monitoring of this important organophosphate pesticide.
References
Solid-Phase Extraction of Temephos-d12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) of Temephos-d12, a deuterated internal standard of the organophosphate larvicide Temephos. Given that the physicochemical properties of this compound are virtually identical to those of Temephos, the SPE methods developed for the parent compound are directly applicable. This compound is primarily used as an internal standard in analytical methods to ensure the accuracy and precision of quantitative analysis of Temephos in various matrices, particularly in environmental water samples.
Data Summary
The following table summarizes the quantitative data for the solid-phase extraction of organophosphorus pesticides, including methods applicable to Temephos, from aqueous samples. These methods are suitable for the extraction of this compound as an internal standard.
| SPE Sorbent | Sample Matrix | Sample Volume (mL) | Elution Solvent(s) | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| C18 | Drinking Water | - | - | LC-Thermospray MS | - | LOD: 0.038 µg/L | [1] |
| Polymeric (Bond Elut PPL) | Milli-Q & Groundwater | 500 | Acetonitrile | LC/MS/MS | 85-110 (for various OPs) | - | [2] |
| Polymeric (Cleanert-PEP) | Underground Water | 500 | Ethyl Acetate | GC-MS | 59.5-94.6 (for various OPs) | LOD: 4-10 ng/L | [3] |
| C18 Disk | Ground Water | 500 | Hexane | GC-FPD | >70 (for most OPs) | MDL: ~0.2-1.0 µg/L | [4] |
| Polymeric (HyperSep Retain PEP) | Tap Water | 500 | Ethyl Acetate / Dichloromethane | GC-NPD | 83-100 (for various OPs) | LOD: 0.02-0.1 µg/L | [5][6] |
Experimental Protocol: SPE of this compound from Water Samples
This protocol is based on a reverse-phase SPE methodology using a polymeric sorbent, which has demonstrated high recovery and sensitivity for a range of organophosphorus pesticides, and is therefore well-suited for the extraction of this compound.
Materials:
-
SPE Cartridge: Polymeric reversed-phase SPE cartridge (e.g., Bond Elut PPL, 500 mg, 6 mL)
-
Sample: Water sample to be analyzed, spiked with this compound internal standard.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Graduated cylinders
-
pH meter
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)
-
Procedure:
-
Sample Preparation:
-
Measure 500 mL of the water sample into a clean glass container.
-
Spike the sample with a known concentration of this compound solution.
-
Adjust the sample pH to ~2 with hydrochloric acid to improve the retention of organophosphorus pesticides on the reversed-phase sorbent.[2]
-
-
SPE Cartridge Conditioning:
-
Place the polymeric SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of acetonitrile through the sorbent bed.
-
Equilibrate the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water (at pH ~2). Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Load the prepared 500 mL water sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any co-extracted polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing air through it under full vacuum for at least 15-20 minutes. This step is crucial for removing residual water before elution with an organic solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound (and target Temephos) from the cartridge by passing 5-10 mL of acetonitrile through the sorbent. A slow flow rate of 1-2 mL/min is recommended for efficient elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or ethyl acetate).
-
Vortex the reconstituted sample to ensure homogeneity and transfer it to an autosampler vial for analysis.
-
-
Analysis:
-
Analyze the extracted sample using a validated GC-MS or LC-MS/MS method for the quantification of Temephos, using the signal from this compound for internal standard calibration.
-
Workflow Diagram
Caption: SPE Workflow for this compound Extraction.
References
Application Note: High-Throughput Analysis of Temephos in Environmental Water Samples using QuEChERS and GC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and efficient method for the quantitative analysis of the organophosphate pesticide Temephos in water samples. The protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To ensure high accuracy and precision, a deuterated internal standard, Temephos-d12, is employed. This method is suitable for researchers, environmental scientists, and public health professionals monitoring water quality and conducting exposure assessments.
Introduction
Temephos is an organophosphate larvicide widely used in public health programs to control disease-vectors such as mosquitoes in aquatic environments.[1] Its extensive use necessitates sensitive and reliable analytical methods for monitoring its presence in water bodies to ensure environmental safety and compliance with regulatory limits. The QuEChERS method offers a streamlined sample preparation approach, significantly reducing solvent consumption and analysis time compared to traditional liquid-liquid extraction techniques.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[7] This application note provides a comprehensive protocol for Temephos analysis in water, from sample collection to data interpretation.
Experimental Protocol
Materials and Reagents
-
Temephos analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
Vortex mixer
-
Centrifuge
-
GC-MS/MS system
Sample Preparation (QuEChERS Extraction)
-
Sample Collection: Collect 10 mL of the water sample in a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound stock solution to each sample, blank, and calibration standard to achieve a final concentration of 50 µg/L.
-
Solvent Addition: Add 10 mL of acetonitrile (ACN) to the tube.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Extraction: Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Temephos into the acetonitrile layer.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes. This will result in the separation of the aqueous and organic layers.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
-
dSPE Sorbent Addition: The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For samples with significant pigmentation, 7.5 mg of GCB can also be included.
-
Cleanup: Cap the dSPE tube and vortex for 30 seconds to disperse the sorbent and remove interfering matrix components.
-
Final Centrifugation: Centrifuge the dSPE tube at 4000 rpm for 5 minutes.
-
Sample for Analysis: Transfer the cleaned extract into a 2 mL autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data and method validation parameters for the analysis of Temephos in water.
Table 1: GC-MS/MS MRM Transitions for Temephos and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Temephos | 466 | 125 | 109 | 20 |
| This compound | 478 | 131 | 115 | 20 |
Table 2: Method Validation Data for Temephos in Water
| Parameter | Result |
| Linearity Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Recovery (at 10, 50, and 200 µg/L) | 85 - 110% |
| Precision (RSDr at 10, 50, and 200 µg/L) | < 10% |
| Precision (RSDw at 10, 50, and 200 µg/L) | < 15% |
Experimental Workflow Diagram
Caption: QuEChERS workflow for Temephos analysis in water.
Conclusion
The described QuEChERS method coupled with GC-MS/MS provides a fast, sensitive, and reliable approach for the quantification of Temephos in water samples. The use of this compound as an internal standard ensures high accuracy and corrects for potential matrix interferences and procedural losses. The method demonstrates excellent linearity, recovery, and precision, making it highly suitable for routine monitoring and research applications in environmental and public health laboratories.
References
- 1. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filtrous.com [filtrous.com]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 6. QuEChERS extraction with MicroSPE - How it works [palsystem.com]
- 7. qia.go.kr [qia.go.kr]
Application Note: High-Resolution Mass Spectrometry for Temephos-d12 Analysis
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Temephos using its deuterated internal standard, Temephos-d12, by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol, making it suitable for the analysis of Temephos in various environmental matrices, particularly water samples. The use of a high-resolution Orbitrap mass spectrometer provides excellent sensitivity, selectivity, and mass accuracy for confident detection and quantification at trace levels. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Temephos is an organophosphate larvicide used to control disease-carrying insects, such as mosquitoes, in aquatic environments.[1] Monitoring its concentration in these matrices is crucial to ensure efficacy and assess potential environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1] High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, offers significant advantages for pesticide analysis, including high mass accuracy for unambiguous identification and high resolution to distinguish target analytes from matrix interferences.[2][3]
This application note provides a detailed protocol for the extraction and analysis of Temephos in water samples using this compound as an internal standard, followed by LC-HRMS analysis.
Experimental
Materials and Reagents
-
Temephos analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
Sample Preparation: QuEChERS Protocol for Water Samples
The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from various matrices.[4]
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for LC-HRMS analysis.
-
LC-HRMS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
High-Resolution Mass Spectrometry (HRMS):
| Parameter | Condition |
| Instrument | Orbitrap-based High-Resolution Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Resolution | 70,000 FWHM |
| Scan Range | m/z 100-1000 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| Capillary Temp. | 320 °C |
| Sheath Gas | 35 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| Spray Voltage | 3.5 kV |
Data Acquisition and Processing
Data was acquired in full scan mode for accurate mass measurement and targeted MS/MS (dd-MS²) for fragmentation analysis. Quantification was performed by extracting the ion chromatograms for the [M+H]⁺ adducts of Temephos and this compound using a narrow mass window (e.g., ± 5 ppm).
Results and Discussion
Mass Spectrometric Detection
The high-resolution mass spectrometer allowed for the accurate mass measurement of Temephos and its deuterated internal standard. The theoretical and observed exact masses are presented in Table 1. The mass accuracy for Temephos was consistently below 2 ppm, providing high confidence in its identification.
Table 1: Exact Mass and Adduct Information for Temephos and this compound
| Compound | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.0236 | 466.0235 | < 2 |
| This compound | C₁₆H₈D₁₂O₆P₂S₃ | 478.0989 | 478.0988 | < 2 |
Method Performance
The analytical method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in Table 2.
Table 2: Quantitative Performance Data
| Parameter | Temephos |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation (R²) | > 0.995 |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Accuracy (Recovery) | 92 - 108% |
| Precision (RSD) | < 10% |
The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis in environmental samples. The accuracy and precision of the method were well within the acceptable limits for bioanalytical and environmental method validation.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Temephos analysis.
Caption: Logical relationship for accurate quantification.
Conclusion
The developed LC-HRMS method provides a reliable and sensitive tool for the quantitative analysis of Temephos in water samples, utilizing this compound as an internal standard. The QuEChERS sample preparation protocol is efficient and effective, while the high-resolution mass spectrometric detection ensures high confidence in the analytical results. This method is well-suited for routine monitoring of Temephos in environmental and other relevant matrices.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Temephos Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of the organophosphorus pesticide Temephos using isotopic standards.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and why is it a significant problem in Temephos analysis?
A matrix effect is the alteration of an analyte's signal (in this case, Temephos) caused by the presence of other co-eluting components in the sample matrix.[1][2] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) during mass spectrometry analysis.[3][4][5] This phenomenon is a major issue because it can lead to inaccurate and unreliable quantification, poor reproducibility, and a general deterioration in data quality.[6][7] The complex nature of environmental and biological samples where Temephos is often measured makes them particularly susceptible to these effects.[8]
Q2: How can I quantitatively determine if my Temephos analysis is being impacted by matrix effects?
You can quantify the extent of matrix effects by comparing the signal response of Temephos in a pure solvent solution to its response in a sample matrix extract where no Temephos is present.[1][3] This is often referred to as the "post-extraction spike" method.
The Matrix Effect Percentage (ME%) is calculated using the following formula: ME (%) = (A matrix / A solvent) x 100
Where:
-
A matrix is the peak area of Temephos spiked into a blank sample extract.
-
A solvent is the peak area of Temephos in a neat (pure) solvent at the same concentration.
Table 1: Interpretation of Matrix Effect (ME%) Results
| ME% Value | Interpretation | Implication for Temephos Quantification |
| < 100% | Ion Suppression | The concentration of Temephos will be underestimated.[3][4] |
| = 100% | No Matrix Effect | The analysis is accurate and not influenced by the matrix.[3] |
| > 100% | Ion Enhancement | The concentration of Temephos will be overestimated.[3][4] |
Q3: How do isotopically labeled standards, such as D12-Temephos, correct for matrix effects?
Isotopically labeled internal standards (IS) are the most effective and widely accepted method to compensate for matrix effects.[7][9][10] A stable isotope-labeled standard like D12-Temephos is chemically and physically almost identical to the native Temephos. Therefore, during sample preparation and analysis, it behaves in the same way: it co-elutes with Temephos and is subjected to the same degree of ion suppression or enhancement.[7][10]
Because the mass spectrometer can distinguish between the native Temephos and the heavier isotopic standard, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signals of both compounds are suppressed or enhanced, leading to accurate and precise results.[10]
Q4: I'm using an isotopic standard, but my results are still not optimal. What else can I do?
While isotopic standards are powerful, severe matrix effects can sometimes cause issues. If you still face problems, consider the following:
-
Sample Cleanup: Inadequate sample preparation is a primary cause of matrix effects.[3] Implementing or optimizing a cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering compounds before analysis.[5][11]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[6] However, be aware that this also lowers the concentration of Temephos, which could compromise the method's sensitivity and limits of detection.[6][7]
-
Matrix-Matched Calibration: For highly complex matrices or when the highest accuracy is required, using matrix-matched calibration in conjunction with an isotopic standard may be necessary.[12][13] This involves preparing your calibration standards in a blank matrix extract that is as similar as possible to your samples.
Q5: Which mitigation strategy should I choose?
The best strategy depends on your specific analytical needs, including the complexity of your matrix, required sensitivity, and available resources.
Table 2: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Effectiveness | Pros | Cons |
| Isotope Dilution | Very High | Considered the "gold standard"; corrects for both matrix effects and extraction variability.[9] | Requires availability of specific labeled standards (e.g., D12-Temephos), which can be costly.[7] |
| Matrix-Matched Calibration | High | Effectively compensates for signal suppression/enhancement.[6] | Can be difficult and time-consuming to obtain a true "blank" matrix free of the analyte.[6][12] |
| Sample Cleanup (SPE, LLE) | Moderate to High | Directly removes interfering compounds, improving overall data quality.[5] | Can be labor-intensive, costly, and may lead to analyte loss if not optimized.[6] |
| Sample Dilution | Moderate | Simple, fast, and cost-effective way to reduce matrix component concentration.[6] | Reduces analyte concentration, potentially compromising method sensitivity and detection limits.[6][14] |
Troubleshooting Guides
Guide 1: Experimental Protocol for Quantifying Matrix Effects
This protocol details the steps to experimentally measure the degree of matrix effect in your Temephos analysis.
-
Prepare Analyte Stock Solution: Create a stock solution of Temephos in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare "Neat Solvent Standard" (Set A): Dilute the Temephos stock solution with your mobile phase or initial chromatographic solvent to a known concentration (e.g., 50 ng/mL).
-
Prepare "Blank Matrix Extract": Take a sample of the matrix you are testing (e.g., water, soil, plasma) that is known to be free of Temephos. Process it using your entire sample preparation and extraction procedure. The resulting liquid is your blank matrix extract.
-
Prepare "Post-Spiked Matrix Standard" (Set B): Take a known volume of the "Blank Matrix Extract" and spike it with the Temephos stock solution to achieve the exact same final concentration as the "Neat Solvent Standard" (Set A).[1]
-
LC-MS/MS Analysis: Inject and analyze both Set A and Set B using your established LC-MS/MS method.
-
Calculation: Record the peak area for Temephos from both injections. Use the formula from FAQ #2 to calculate the ME%.
Guide 2: General Workflow for Troubleshooting Matrix Effects
This workflow provides a logical sequence of steps to identify, characterize, and mitigate matrix effects in your Temephos analysis.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. welch-us.com [welch-us.com]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromtech.com.au [chromtech.com.au]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: GC Analysis of Temephos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape during the Gas Chromatography (GC) analysis of Temephos.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC analysis of Temephos, presented in a question-and-answer format.
Question 1: Why is my Temephos peak tailing?
Answer:
Peak tailing for Temephos, a common issue for organophosphate pesticides, is often caused by active sites within the GC system that interact with the analyte.[1][2] These interactions can occur in several places:
-
Contaminated or Active Inlet Liner: The glass inlet liner can become contaminated with non-volatile residues from previous injections or have active silanol groups on its surface.[1][3] These sites can adsorb the polar components of the Temephos molecule, causing delayed elution and a tailing peak.[4] Using a deactivated liner is crucial for minimizing these interactions.[5][6]
-
Column Contamination or Degradation: The front portion of the GC column can become contaminated with matrix components, or the stationary phase can degrade over time, exposing active sites.[1]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes or expose the sample to active metal surfaces, leading to peak tailing.[2]
-
Low Inlet Temperature: An inlet temperature that is too low may result in slow or incomplete vaporization of Temephos, causing the analyte to be introduced onto the column in a broad band, which can manifest as peak tailing.[2]
Question 2: What is the optimal inlet temperature for Temephos analysis?
Answer:
The optimal inlet temperature for Temephos analysis is a balance between ensuring complete and rapid volatilization of the analyte and preventing thermal degradation. For many organophosphate pesticides, an initial inlet temperature of 250 °C is a good starting point.[7] It is advisable to perform a temperature optimization study (e.g., testing at 230 °C, 250 °C, and 270 °C) to find the temperature that provides the best peak shape and response for Temephos without significant degradation. Temephos can undergo photooxidation under certain conditions, and thermal degradation in a hot GC inlet can lead to the formation of more toxic subproducts, which may also affect the chromatography.[8]
Question 3: Which type of GC inlet liner is best for Temephos analysis?
Answer:
For the analysis of active compounds like Temephos, it is highly recommended to use a deactivated splitless liner .[3][5] Deactivation minimizes the presence of active silanol groups on the glass surface, reducing analyte adsorption and improving peak shape.[4][9] The use of a liner with deactivated glass wool can further aid in the volatilization of the sample and trap non-volatile matrix components, protecting the column.[3][5] However, the glass wool must also be properly deactivated to prevent it from becoming a source of activity.[3]
Question 4: How does the choice of GC column affect the peak shape of Temephos?
Answer:
The selection of an appropriate GC column is critical for achieving a symmetrical peak shape for Temephos. Key factors to consider are:
-
Stationary Phase: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS), is commonly used and provides good selectivity for organophosphate pesticides.[5] Using a column with a very different polarity from the analyte can lead to poor peak shape.
-
Column Dimensions:
-
Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) generally provides higher efficiency and sharper peaks.[10]
-
Film Thickness: A standard film thickness (e.g., 0.25 µm) is typically suitable. Thicker films can help shield active sites on the column tubing but may also increase retention time and bleed.[1]
-
Length: A 30-meter column is a common and effective choice for pesticide analysis, offering a good balance between resolution and analysis time.[5]
-
Question 5: My Temephos peak is splitting. What could be the cause?
Answer:
Peak splitting for Temephos can be caused by several factors:
-
Improper Injection Technique: A fast autosampler injection into an empty liner can sometimes cause the sample to not vaporize homogeneously, leading to a split peak. Using a liner with glass wool or reducing the injection speed can help.
-
Solvent Mismatch: If the solvent used to dissolve the Temephos standard or sample is not compatible with the stationary phase, it can cause peak splitting. For example, injecting a very polar solvent onto a non-polar column can be problematic.
-
Column Contamination: Severe contamination at the head of the column can cause the analyte band to be split as it is introduced. Trimming the first few centimeters of the column can often resolve this issue.[1]
Quantitative Data Summary
The following table provides illustrative data on how different GC parameters can affect the peak shape of Temephos, quantified by the tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.0 indicating tailing.
| Parameter | Condition A | Tailing Factor (Tf) A | Condition B | Tailing Factor (Tf) B | Condition C | Tailing Factor (Tf) C |
| Inlet Liner | Standard Glass Liner | 1.8 | Deactivated Liner | 1.2 | Deactivated Liner with Wool | 1.1 |
| Inlet Temperature | 200 °C | 1.9 | 250 °C | 1.1 | 280 °C | 1.3 (slight fronting) |
| Column Condition | Old/Contaminated | 2.5 | New/Conditioned | 1.0 | After 100 Matrix Injections | 1.6 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific instrument and experimental conditions.
Detailed Experimental Protocol: GC-NPD Analysis of Temephos
This protocol outlines a method for the analysis of Temephos using a Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD), optimized for good peak shape.
1. Sample Preparation:
-
Prepare a stock solution of Temephos in a suitable solvent such as ethyl acetate or a non-polar solvent like hexane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 0.1 to 10 µg/mL).
2. GC-NPD Instrument Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet.
-
Inlet Liner: Deactivated, single taper with deactivated glass wool.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (purge valve on at 1 minute).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Detector Temperature: 300 °C.
-
Detector Gases: Hydrogen, Air, and Makeup gas flows as per manufacturer's recommendation for optimal sensitivity.
3. System Suitability:
-
Before running samples, inject a mid-range Temephos standard to ensure proper system performance.
-
The Temephos peak should have a tailing factor between 1.0 and 1.5.
-
The retention time should be stable (RSD < 0.5% over multiple injections).
4. Analysis:
-
Inject a solvent blank to ensure no carryover.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the samples.
-
Periodically inject a calibration standard to monitor system performance.
Visualizations
Caption: Troubleshooting workflow for improving Temephos peak shape in GC analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 5. analysis.rs [analysis.rs]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 9. silcotek.com [silcotek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Addressing Temephos-d12 signal-to-noise ratio in mass spectrometry
Technical Support Center: Temephos-d12 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues related to the signal-to-noise (S/N) ratio of this compound in mass spectrometry experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise ratios for this compound.
Q1: My this compound signal is weak or undetectable. Where should I start troubleshooting?
A1: A weak or absent signal for a deuterated internal standard (IS) like this compound can originate from sample preparation, chromatography, or the mass spectrometer itself.[1] Start by following a logical diagnostic workflow to isolate the problem.
-
Step 1: Verify IS Integrity & Concentration: First, confirm that the internal standard solution is correctly prepared and has not degraded.[1] Prepare a fresh stock solution and a series of dilutions. Analyze these dilutions via direct infusion into the mass spectrometer to create a concentration-response curve. Compare the signal from your current working solution to this curve to check for degradation or concentration errors.[1]
-
Step 2: Assess Instrument Performance: Ensure the mass spectrometer is performing optimally. Run a system suitability test or analyze a known standard to confirm that issues like a dirty ion source, incorrect tuning, or detector fatigue are not the cause of the poor signal.[2][3][4][5]
-
Step 3: Evaluate Matrix Effects: Complex sample matrices are a common source of ion suppression, which can significantly reduce the signal of the IS.[1][6][7][8] Perform a post-extraction spike experiment (see protocol below) to determine if matrix components are interfering with the ionization of this compound.
Q2: How can I determine if matrix effects are responsible for my low S/N ratio?
A2: A post-extraction spike analysis is a direct way to measure the impact of the sample matrix on the this compound signal.[6] This experiment compares the signal of the IS in a clean solvent versus its signal in an extracted blank matrix.
| Experimental Comparison | Observation | Interpretation |
| Set A: this compound in clean solvent | High signal intensity (Reference) | Baseline performance of the IS |
| Set B: this compound spiked into extracted blank matrix | Signal is significantly lower than Set A | Ion Suppression is Occurring |
| Signal is significantly higher than Set A | Ion Enhancement is Occurring | |
| Signal is comparable to Set A | Matrix effects are minimal |
Q3: I've confirmed ion suppression is occurring. How can I mitigate it?
A3: If matrix effects are confirmed, you can address them through several strategies:
-
Improve Sample Preparation: Enhance your cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively remove interferences.[3][9]
-
Optimize Chromatography: Adjust your LC method to separate this compound from the co-eluting matrix components that cause suppression.[6] This may involve using a different analytical column, altering the mobile phase composition, or using a shallower gradient.[1][10]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the IS signal.[6]
Q4: My signal is still poor after addressing matrix effects. What mass spectrometer parameters should I optimize?
A4: Optimizing the ion source and other MS parameters is crucial for maximizing the signal for this compound.[7][11] The parameters that most strongly affect ion formation and transport are key.[7]
| MS Parameter | Common Starting Values (ESI+) | Troubleshooting Action |
| Capillary Voltage | 3.0 - 5.0 kV | Too low can result in poor ionization; too high can cause fragmentation.[5] |
| Source Temperature | 150 °C | Adjust based on analyte stability and solvent flow rate.[8] |
| Desolvation Gas Flow | 800 L/h | Optimize to ensure efficient desolvation of solvent droplets.[8] |
| Desolvation Temperature | 500 °C | Higher temperatures can improve desolvation but may degrade thermally labile compounds.[8] |
| Cone Gas Flow | 150 L/h | Helps prevent solvent droplets from entering the mass analyzer.[8] |
| Nebulizer Pressure | 30 - 60 psig | Adjust based on the LC flow rate to ensure a stable spray.[12] |
Note: Optimal values are instrument-dependent and should be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Temephos, an organophosphate pesticide. Stable isotopically labeled molecules, like deuterated compounds, are considered ideal internal standards because they have nearly identical chemical and physical properties to the analyte being measured.[13] They co-elute chromatographically and have similar extraction recovery and ionization responses, which allows them to accurately correct for variations during sample preparation and analysis.[14]
Q2: Can the position of the deuterium labels on this compound affect the signal?
A2: Yes, the stability of the deuterium labels is critical. If deuterium atoms are placed on chemically active sites like hydroxyl (-OH) or amine (-NH) groups, they can exchange with hydrogen atoms from the solvent (a process called H/D exchange).[6][13][15][16] This leads to a loss of the deuterated signal. It is crucial to use standards where deuterium is placed on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[6][13][15][16]
Q3: My this compound elutes slightly earlier than the non-deuterated Temephos. Is this normal and can it cause problems?
A3: Yes, this is a known phenomenon called the "deuterium isotope effect," where deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[6] This can become a problem if the slight separation in retention time causes the analyte and the internal standard to be exposed to different matrix environments, leading to differential ion suppression and inaccurate quantification.[6] If this occurs, the chromatographic method should be optimized to ensure co-elution.[1]
Q4: What are common mass transitions for Temephos?
A4: While specific transitions should be optimized on your instrument, a common precursor ion for Temephos in positive ionization mode is its protonated molecule [M+H]⁺.
| Compound | Formula | Precursor Ion [M+H]⁺ (m/z) |
| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.0 |
Note: The precursor ion for this compound would be shifted by +12 Da to 478.0 m/z. Product ions would need to be determined via infusion and optimization on the specific mass spectrometer.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol is designed to determine if ion suppression or enhancement from the sample matrix is affecting the this compound signal.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at your standard working concentration into a clean solvent (e.g., your initial mobile phase composition).[6]
-
Set B (Post-Extraction Spike): Select a representative blank matrix sample (one that does not contain Temephos). Process this sample through your entire extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration used in Set A.[6]
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Data Analysis: Compare the peak area of this compound in Set B to the peak area in Set A. A significant decrease in the peak area in Set B indicates ion suppression.
Protocol 2: General Sample Preparation using QuEChERS for Pesticide Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticides from complex matrices like food and environmental samples.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[16]
-
Fortification: Add the this compound internal standard solution to the sample.
-
Extraction:
-
Dispersive SPE Cleanup (dSPE):
-
Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis. Acidify with formic acid if necessary to improve analyte stability.[16]
Visualizations
Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. lcms.cz [lcms.cz]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Analysis of Temephos-d12 in Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Temephos-d12 in complex fatty matrices.
Troubleshooting Guide
Low Analyte Recovery
Question: We are experiencing low recovery of this compound from our fatty matrix samples. What are the potential causes and solutions?
Answer:
Low recovery of this compound from fatty matrices is a common issue stemming from its lipophilic nature, which can lead to its retention in the fat layer during extraction. Several factors in the sample preparation process can contribute to this problem.
Potential Causes and Solutions:
-
Inadequate Extraction Efficiency: The choice of extraction solvent is critical. Acetonitrile is commonly used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method due to its miscibility with water and ability to precipitate some matrix components.[1][2] However, for highly fatty samples, the partitioning of the lipophilic this compound into the acetonitrile layer may be incomplete.
-
Solution: Consider using a solvent mixture with improved affinity for this compound. A common approach is to use acetonitrile saturated with n-hexane.[3] Alternatively, methods like matrix solid-phase dispersion (MSPD) can offer better extraction efficiency by dispersing the sample onto a solid support.[2][4]
-
-
Analyte Loss During Fat Removal: Cleanup steps aimed at removing lipids can inadvertently remove the analyte as well.
-
Solution 1 (QuEChERS d-SPE): The dispersive solid-phase extraction (d-SPE) step in QuEChERS is crucial for cleanup. For fatty matrices, a combination of sorbents is often necessary. C18 is effective at removing lipids, while Primary Secondary Amine (PSA) removes fatty acids and other interfering compounds.[1][3][4] A typical combination for fatty samples includes C18, PSA, and magnesium sulfate (for water removal).[4]
-
Solution 2 (Freezing Out): A simple and effective technique is to freeze the acetonitrile extract at a low temperature (e.g., -20°C or lower) for several hours. This causes the lipids to precipitate, and the supernatant can then be decanted for further analysis.[3]
-
-
Improper pH: The pH of the extraction solvent can influence the stability and partitioning of the analyte.
-
Solution: The buffered QuEChERS method, which often uses acetate or citrate buffers, can improve the recovery and stability of pH-sensitive pesticides.[4]
-
High Matrix Effects and Poor Reproducibility
Question: We are observing significant matrix effects (ion suppression or enhancement) and poor reproducibility in our LC-MS/MS or GC-MS/MS analysis of this compound. How can we mitigate this?
Answer:
High matrix effects are a major challenge in the analysis of complex samples like fatty matrices. Co-extracted matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification and poor reproducibility.[5]
Potential Causes and Solutions:
-
Insufficient Cleanup: The presence of residual fats, sterols, and other co-extractives is the primary cause of matrix effects.
-
Solution: Enhance the cleanup procedure. In addition to d-SPE with C18 and PSA, consider using graphitized carbon black (GCB) if pigments are an issue, although it may retain some planar pesticides.[1] For very complex matrices, a more rigorous cleanup using solid-phase extraction (SPE) cartridges with sorbents like Florisil® or silica gel can be more effective than d-SPE.
-
-
Instrument Contamination: The injection of extracts from fatty matrices can lead to the accumulation of non-volatile residues in the GC inlet liner, GC column, or the MS source, causing signal drift and poor peak shapes.[6]
-
Solution 1 (Inlet Maintenance): For GC-MS/MS, frequent replacement of the inlet liner and trimming of the analytical column are essential.[5] Using a liner with glass wool can help trap some non-volatile matrix components, but the wool itself can also be a site for analyte degradation.
-
Solution 2 (Solvent Selection): While acetonitrile is a common extraction solvent, its direct injection into a GC-MS/MS can be problematic due to its high polarity and large expansion volume.[6] A solvent exchange step to a more GC-friendly solvent like hexane or toluene may be necessary, but care must be taken to avoid loss of the analyte during evaporation.[6]
-
-
Calibration Strategy:
-
Solution: The use of matrix-matched calibration is highly recommended to compensate for matrix effects.[5] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. The use of an isotopically labeled internal standard like this compound is crucial for correcting for both extraction losses and matrix-induced signal variations.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound in fatty matrices?
The most commonly used and versatile method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][8][9] Specifically, a modified QuEChERS protocol adapted for fatty matrices is recommended. This typically involves extraction with buffered acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of C18 and PSA sorbents to remove lipids and other interferences.[3][4] For particularly challenging matrices, a freezing-out step to precipitate lipids from the acetonitrile extract can be very effective.[3]
Q2: Should I use GC-MS/MS or LC-MS/MS for the analysis of this compound?
Both GC-MS/MS and LC-MS/MS can be used for the analysis of Temephos. Temephos is a semi-volatile organophosphate and is amenable to GC analysis. GC-MS/MS can offer excellent selectivity and sensitivity.[6] However, direct injection of acetonitrile extracts from QuEChERS can be problematic for the GC system.[6] LC-MS/MS is also a powerful technique for pesticide analysis and is directly compatible with acetonitrile extracts.[8][10] The choice may depend on the availability of instrumentation and the other analytes in a multi-residue method. Some less polar pesticides are better suited for GC-MS/MS.[6]
Q3: How can I minimize instrument downtime when analyzing fatty matrix extracts?
Instrument contamination is a significant cause of downtime. To minimize this:
-
Enhance Sample Cleanup: The cleaner the extract, the less contamination will be introduced into the instrument. Utilize the recommended d-SPE or SPE cleanup procedures diligently.
-
Use a Guard Column: For both GC and LC systems, a guard column can help protect the analytical column from strongly retained matrix components.
-
Regular Maintenance: For GC-MS/MS, regularly replace the injection port liner and septum, and trim the analytical column. For LC-MS/MS, regularly clean the ion source.
-
Divert Valve: In LC-MS/MS, a divert valve can be used to direct the initial and final portions of the chromatographic run, which may contain highly retained matrix components, to waste instead of the mass spectrometer.
Q4: What are the typical recovery rates and limits of quantification (LOQs) for Temephos in fatty matrices?
Recovery rates and LOQs are highly dependent on the specific matrix, the sample preparation method, and the analytical instrument. However, with an optimized method, recoveries in the range of 70-120% with a relative standard deviation (RSD) below 20% are generally considered acceptable according to SANTE guidelines.[11] LOQs are often in the low ng/g (ppb) range. For example, in one study on various pesticides in milk, a high-fat matrix, recoveries for most pesticides were between 60% and 120% with RSDs less than 10%.[12]
Quantitative Data Summary
Table 1: Comparison of Cleanup Sorbents in QuEChERS for Fatty Matrices
| Sorbent Combination | Target Interferences Removed | Potential Issues |
| C18 + PSA + MgSO4 | Lipids, fatty acids, sterols, water | Generally effective for most fatty matrices.[3][4] |
| C18 + MgSO4 | Lipids, water | May not be sufficient for removing acidic interferences. |
| PSA + MgSO4 | Fatty acids, sugars, organic acids, water | Ineffective for significant lipid removal.[4] |
| GCB + PSA + MgSO4 | Pigments (chlorophyll), sterols, fatty acids | Can cause loss of planar pesticides.[1] |
Experimental Protocols
Protocol 1: Modified QuEChERS with d-SPE Cleanup for Fatty Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
If the sample is dry, add an appropriate amount of water to achieve a total water content of about 80-90%.
-
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).[4]
-
Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
-
-
Optional Freezing-Out Step:
-
Transfer the acetonitrile supernatant to a clean tube.
-
Place the tube in a freezer at ≤ -20°C for at least 2 hours.
-
Quickly decant the cold supernatant, leaving the precipitated lipids behind.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS/MS analysis. If necessary, add a keeper agent and evaporate for solvent exchange if using GC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This is an alternative or additional cleanup step for highly complex matrices.
-
Column Conditioning:
-
Condition an SPE cartridge (e.g., Florisil® or silica, 500 mg) with 5 mL of an appropriate solvent (e.g., dichloromethane/hexane), followed by 5 mL of the extraction solvent (e.g., acetonitrile). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the crude extract from the initial QuEChERS extraction step onto the conditioned SPE cartridge.
-
-
Washing (Optional):
-
Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.
-
-
Elution:
-
Elute this compound with a suitable solvent or solvent mixture (e.g., a mixture of ethyl acetate and hexane). The choice of elution solvent must be optimized.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labsertchemical.com [labsertchemical.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 9. shimadzu.com [shimadzu.com]
- 10. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
Temephos-d12 Stability in Organic Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Temephos-d12 in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the accuracy and reliability of your experimental results.
Stability of this compound in Common Organic Solvents
The stability of this compound, a deuterated internal standard, is critical for accurate quantification in analytical methods such as GC-MS or LC-MS. While Temephos itself is generally stable, the deuterated form can be susceptible to deuterium-proton (H/D) exchange, which can compromise analytical results. The choice of solvent plays a crucial role in maintaining the isotopic purity of the standard.
Quantitative Stability Data Summary
The following table summarizes the expected stability of this compound in various organic solvents based on general principles of deuterated compound stability and the known properties of Temephos. This data is intended as a guideline; for critical applications, stability should be verified under your specific experimental conditions.
| Solvent | Chemical Class | Expected Stability of this compound | Key Considerations |
| Acetonitrile | Polar Aprotic | High | Recommended for stock solutions and working standards.[1] |
| Cyclohexane | Nonpolar | High | Suitable for storage and as a solvent for non-polar extractions.[2] |
| Ethyl Acetate | Moderately Polar Aprotic | Good | Generally suitable for extractions and short-term storage. |
| Methanol | Polar Protic | Moderate to Low | Risk of H/D exchange, especially under acidic or basic conditions or when exposed to sunlight, which can induce photolysis.[3][4][5] |
| Toluene | Aromatic | High | Good solvent for Temephos, suitable for stock solutions.[3] |
| Hexane | Nonpolar | Poor Solubility | Temephos has low solubility in hexane.[4] |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound in a selected organic solvent over time.
Objective: To determine the rate of degradation or deuterium exchange of this compound in a specific organic solvent under defined storage conditions.
Materials:
-
This compound analytical standard
-
High-purity organic solvent (e.g., acetonitrile, methanol)
-
Amber glass vials with PTFE-lined caps
-
LC-MS/MS or GC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials. Prepare several sets of samples for analysis at different time points.
-
Storage Conditions: Store the vials under your typical laboratory conditions (e.g., room temperature, 4°C, -20°C). Protect samples from light.
-
Time Points: Analyze a fresh vial at designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analytical Method:
-
Develop a sensitive and specific LC-MS/MS or GC-MS method for the detection of both this compound and non-deuterated Temephos.
-
Monitor the parent ion and a characteristic fragment ion for both compounds.
-
-
Data Analysis:
-
At each time point, quantify the concentration of this compound.
-
Monitor for the appearance or increase of the non-deuterated Temephos signal, which would indicate H/D exchange.
-
Calculate the percentage of this compound remaining at each time point relative to time zero.
-
Troubleshooting Guide and FAQs
This section addresses common issues and questions related to the stability of this compound in organic solvents.
Q1: My quantitative results for Temephos are inconsistent. Could the this compound internal standard be the problem?
A1: Yes, inconsistent results can be due to the instability of the deuterated internal standard. Potential issues include:
-
Deuterium-Proton (H/D) Exchange: This is the replacement of deuterium atoms with protons from the solvent, leading to a decrease in the this compound signal and an increase in the signal of the unlabeled analyte.[5][6] This is more likely to occur in protic solvents like methanol, especially under non-neutral pH conditions.[5]
-
Degradation: Temephos can degrade under certain conditions. For instance, exposure to strong acids or bases can cause hydrolysis.[4] Additionally, photolysis can occur in solvents like methanol when exposed to sunlight.[3][4]
Q2: I am observing a small peak for unlabeled Temephos in my this compound standard solution. What could be the cause?
A2: This could be due to two main reasons:
-
Isotopic Purity: The this compound standard may contain a small amount of the unlabeled compound from its synthesis. Check the Certificate of Analysis (CoA) for the specified isotopic purity.
-
H/D Exchange: As mentioned above, H/D exchange with the solvent can lead to the formation of unlabeled Temephos.
Q3: What are the best practices for storing this compound solutions?
A3: To ensure the long-term stability of your this compound solutions, follow these guidelines:
-
Solvent Choice: Use a stable, aprotic solvent like acetonitrile for stock solutions.[1]
-
Storage Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) as recommended on the CoA.[7]
-
Light Protection: Store solutions in amber vials to protect them from light, which can cause photodegradation.[5]
-
Aliquotting: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5]
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation.
Q4: Can I use methanol to prepare my this compound working solutions?
A4: While Temephos is soluble in methanol, it is a protic solvent and can facilitate H/D exchange, especially if the pH is not neutral.[5] If methanol is required for your mobile phase, it is best to prepare the working solutions fresh and use them promptly. For stock solutions, an aprotic solvent like acetonitrile is a more stable choice.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound in an organic solvent.
Caption: Workflow for this compound stability assessment.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temephos | 3383-96-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Minimizing carryover of Temephos-d12 in autosamplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Temephos-d12 in autosamplers, ensuring data accuracy and integrity in analytical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to carryover?
This compound is the deuterium-labeled form of Temephos, an organophosphate insecticide.[1][2] It is commonly used as an internal standard for quantitative analysis in methods like LC-MS (Liquid Chromatography-Mass Spectrometry).[1] Temephos is a hydrophobic compound, meaning it has low solubility in water and a high affinity for non-polar surfaces.[3][4] This inherent "stickiness" causes it to adsorb to surfaces within the autosampler and HPLC/LC-MS system, leading to its unintentional appearance in subsequent injections, a phenomenon known as carryover.
Q2: What is autosampler carryover?
Autosampler carryover is the contamination of a current sample by a preceding one.[5] It is typically observed as a small peak for an analyte in a blank injection that follows a high-concentration sample of that same analyte.[6] This can lead to inaccurate quantification, especially for low-level samples, and may result in false positive results.[5]
Q3: How can I confirm I have a this compound carryover issue?
The standard method to test for carryover is to inject a blank solvent immediately after injecting a high-concentration standard of this compound. If a peak corresponding to this compound appears in the blank's chromatogram, carryover is occurring.[7]
Q4: What is the difference between carryover and system contamination?
Carryover and contamination can both produce extraneous peaks, but their patterns differ.
-
Classic Carryover: The size of the analyte peak decreases with each subsequent blank injection. This suggests residual sample is being progressively washed out of a specific location, like an injection valve.[6]
-
Constant Contamination: The analyte peak remains relatively constant in size across multiple blank injections. This points to a contaminated source, such as the blank solvent, mobile phase, or a heavily saturated system component that is continuously leaching the analyte.[6][7]
Q5: What are the most common sources of this compound carryover in an autosampler? The most common sources stem from its adsorption onto various surfaces. Key areas include:
-
Injector Needle: Both the inner and outer surfaces can retain the analyte.[5]
-
Injector Valve: Worn or dirty rotor seals are a frequent cause, as they can trap small amounts of the sample.[7][8]
-
Sample Loop: The material of the loop can adsorb hydrophobic compounds.[6]
-
Tubing and Fittings: Dead volumes or improper connections can trap residues.[6][9]
Section 2: Troubleshooting Guide
Q1: I've detected a this compound peak in my blank injection. Where should I begin troubleshooting?
Start with a systematic approach to classify the issue and then isolate the source. First, determine if you are dealing with classic carryover or constant contamination by running a series of consecutive blank injections. The following workflow provides a logical starting point.
Q2: How can I systematically isolate the source of the carryover?
Once you've identified classic carryover, the next step is to determine which part of the LC system is the primary contributor. The main suspects are the autosampler and the analytical column. The following experiment and logical diagram can help pinpoint the source.
Q3: The carryover has been traced to the autosampler. What are the most effective cleaning strategies?
Optimizing the autosampler wash protocol is the most critical step. This involves selecting an appropriate wash solvent and ensuring the wash procedure is sufficiently rigorous.
-
Wash Solvent Selection: The goal is to use a "strong" solvent that can effectively solubilize this compound. Since this compound is hydrophobic, a high-percentage organic solvent is recommended.[6][10]
-
Wash Procedure:
-
Increase Wash Volume: Use larger volumes (e.g., 500–1000 µL) to ensure thorough flushing.[5]
-
Use Multiple Wash Cycles: Two or more rinse cycles are more effective than a single one.[5]
-
Employ Multiple Solvents: A dual-solvent wash using both a strong organic solvent and an aqueous mixture can remove a wider range of contaminants.[5]
-
Wash All Surfaces: Ensure both the inside and outside of the injection needle are being cleaned.[6]
-
Q4: What are the best wash solvents for minimizing this compound carryover?
An ideal wash solvent should have a high affinity for this compound. Sometimes, a solvent mixture that mimics the strongest part of your mobile phase gradient is effective.[6] Consider adding a small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) to the wash solvent, as this can sometimes disrupt the interactions causing adsorption.[6]
| Wash Solvent Recommendation | Rationale |
| 1. Isopropanol (IPA) | Excellent solvent for many hydrophobic organic compounds and often more effective at removing contaminants than methanol or acetonitrile.[6] |
| 2. Acetonitrile (ACN) | A strong organic solvent commonly used in reversed-phase chromatography. A solution of 80-100% ACN is a good starting point.[11] |
| 3. Methanol (MeOH) | Another effective polar organic solvent. |
| 4. Solvent Blends | A mixture like 50:50 Acetonitrile/Isopropanol can combine the benefits of both solvents. |
Q5: I've optimized my wash protocol, but carryover persists. What hardware components should I inspect?
If a robust wash protocol is not sufficient, the problem may be mechanical. Inspect the following components:
-
Injector Rotor Seal: This is a consumable part that wears over time. Scratches or grooves in the seal can trap and retain sample, becoming a significant source of carryover. Replacement is often necessary.[7][8]
-
Sample Loop: Adsorption can occur on the loop's inner surface. Consider replacing the standard stainless steel loop with one made of a more inert material like PEEK.[6]
-
Fittings and Tubing: Check all connections between the autosampler and the column for tightness. Loose fittings can create dead volumes where the sample can be trapped.[6]
Section 3: Key Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
-
Baseline Injection: Inject a high-concentration standard of this compound to ensure the system is exposed to the analyte.
-
Column Removal: Power down the pump, carefully disconnect the analytical column from the injector and detector.
-
Install Union: Connect the tubing from the injector directly to the detector using a zero-dead-volume union.[6]
-
System Purge: Purge the system with the mobile phase for several minutes.
-
Blank Injection: Inject a blank solvent (the same solvent used for your samples and standards).
-
Analysis:
-
Peak Present: If a this compound peak is observed, the carryover source is within the autosampler (needle, valve, loop, tubing).
-
No Peak Present: If no peak is observed, the carryover is occurring on the analytical column or its frits.
-
Protocol 2: Autosampler Wash Solvent Optimization
-
Establish Carryover Level: Inject a high-concentration this compound standard, followed by a blank injection using your current wash method. Record the peak area of the carryover.
-
Test Solvent 1 (e.g., 100% Isopropanol):
-
Replace the current wash solvent with 100% Isopropanol. Ensure reservoirs are clean and lines are fully purged with the new solvent.[6]
-
Repeat Step 1 (high-concentration standard followed by a blank).
-
Compare the carryover peak area to the baseline level.
-
-
Test Solvent 2 (e.g., 90:10 Acetonitrile/Isopropanol with 0.1% Formic Acid):
-
Replace the wash solvent with this new mixture, again ensuring the system is purged.
-
Repeat Step 1.
-
Compare the carryover peak area.
-
-
Evaluate and Implement: Compare the effectiveness of all tested wash solvents. Select the solvent or mixture that provides the lowest carryover and implement it into your standard method. Also, consider increasing the number of wash cycles or the wash volume as part of the optimization.[5]
Section 4: Data Summary
Table 1: Physicochemical Properties of Temephos Influencing Carryover
| Property | Value | Implication for Carryover |
| Chemical Class | Organophosphate[4] | Can interact with various surfaces. |
| Log P (octanol/water) | 5.96[3] | Highly hydrophobic, indicating a strong tendency to adsorb to non-polar surfaces like PEEK tubing, rotor seals, and C18 columns. |
| Aqueous Solubility | 0.27 mg/L[3] | Very low solubility in water, making aqueous-only wash solutions highly ineffective. |
| Physical State | Viscous Liquid[4] | Higher viscosity can contribute to difficulty in completely flushing the compound from small crevices and dead volumes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Temephos | 3383-96-8 [chemicalbook.com]
- 5. mastelf.com [mastelf.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating the Separation of Temephos and Temephos-d12: A Technical Guide
Welcome to our Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal Liquid Chromatography (LC) column and conditions for the separation of the organophosphate pesticide Temephos and its deuterated internal standard, Temephos-d12.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the analysis of Temephos by LC?
A1: Temephos, like many organophosphorus pesticides, can exhibit poor peak shape and low sensitivity due to non-specific adsorption to active sites on standard LC columns and instrument hardware. This can lead to inaccurate quantification. Utilizing inert column hardware can significantly mitigate these issues by reducing analyte interactions with metal surfaces.[1]
Q2: Is a specific column chemistry recommended for Temephos separation?
A2: Yes, reversed-phase chromatography using a C18 stationary phase is the most commonly recommended and effective method for the analysis of Temephos.
Q3: Do I need to chromatographically separate Temephos from this compound?
A3: For LC-MS/MS analysis, complete chromatographic separation of Temephos and its deuterated internal standard, this compound, is not essential. The two compounds are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. However, it is crucial to ensure that the chromatography is stable and reproducible, and that there are no interfering matrix components co-eluting with either analyte. This compound serves as an internal standard for quantitative analysis.[2]
Q4: Can I use a normal-phase LC method for Temephos analysis?
A4: While reversed-phase is more common for LC-MS applications, normal-phase HPLC using a silica column has also been described for the analysis of Temephos, particularly for formulation analysis with UV detection.
Optimal LC Column and Method Parameters
Based on available data, a reversed-phase C18 column is the optimal choice for the separation and analysis of Temephos and this compound by LC-MS/MS. Columns with "inert" hardware are highly recommended to improve peak shape and sensitivity.
Recommended Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and selectivity for moderately non-polar compounds like Temephos. |
| Hardware | Inert (e.g., PEEK-lined stainless steel) | Minimizes non-specific adsorption, leading to improved peak shape and sensitivity for organophosphorus pesticides.[1] |
| Particle Size | < 3 µm | Enables higher efficiency and faster analysis times (UPLC/UHPLC). |
| Dimensions | 50-150 mm length, 2.1 mm internal diameter | A common configuration for standard LC-MS/MS analysis, balancing resolution and analysis time. |
Example Experimental Protocol
This protocol provides a robust starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC Column | Inert C18, 2.7 µm, 100 x 2.1 mm (e.g., Restek Raptor ARC-18) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Temephos | 467.0 | 125.0 | 418.9 |
| This compound | 479.0 | 131.0 | 430.9 |
Note: Product ions should be optimized for your specific instrument.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Non-specific adsorption to active sites in the column or LC system.- Incompatible injection solvent. | - Use an inert LC column and PEEK tubing.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Sensitivity | - Non-specific adsorption.- Suboptimal ionization in the MS source. | - Use an inert LC column.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Ensure proper mobile phase additives (e.g., formic acid, ammonium formate) to promote ionization. |
| Poor Reproducibility | - Inadequate column equilibration.- Fluctuations in column temperature.- Sample matrix effects. | - Ensure sufficient equilibration time between injections.- Use a column oven to maintain a stable temperature.- Employ a robust sample preparation method (e.g., QuEChERS, SPE) to minimize matrix interference. Use this compound to correct for variability. |
| Carryover | - Adsorption of Temephos to surfaces in the autosampler or column. | - Use a strong needle wash solution in the autosampler (e.g., a high percentage of organic solvent).- Inject a blank solvent after high-concentration samples. |
Logical Workflow for Column Selection
The following diagram illustrates the decision-making process for selecting the optimal LC column for Temephos and this compound analysis.
Caption: Workflow for selecting the optimal LC column for Temephos analysis.
References
Adjusting MS source parameters to enhance Temephos-d12 signal
Welcome to the technical support center for mass spectrometry (MS) analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of MS source parameters to enhance the signal for Temephos-d12, a common internal standard for Temephos analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting MS source parameters for this compound analysis?
A: For organophosphorus compounds like this compound, Electrospray Ionization (ESI) in positive ion mode is a common and effective starting point. While the absolute optimal values are instrument-dependent, the following table provides a robust set of initial parameters for a typical triple quadrupole mass spectrometer. These serve as an excellent baseline before fine-tuning.
Data Presentation: Typical ESI Source Parameters
| Parameter | Typical Starting Value | Common Optimization Range | Rationale |
| Ionization Mode | Positive ESI | N/A | Organophosphates readily form protonated molecules [M+H]⁺. |
| Capillary Voltage | 3.5 kV | 1.0 - 5.0 kV | Drives the electrospray process and initial ion formation. |
| Source Temperature | 150 °C | 120 - 160 °C | Assists in solvent evaporation from charged droplets. |
| Desolvation Temp. | 450 °C | 350 - 550 °C | Crucial for removing solvent and forming gas-phase ions. |
| Desolvation Gas Flow | 800 L/hr | 600 - 1000 L/hr | High flow of inert gas (typically nitrogen) aids in desolvation. |
| Cone Gas Flow | 150 L/hr | 50 - 200 L/hr | Helps shape the spray and prevent solvent from entering the MS. |
| Cone / Fragmentor Voltage | 30 V | 20 - 60 V | A low voltage to transfer ions into the mass analyzer without fragmentation. |
Q2: My this compound signal is weak. What are the key source parameters to adjust for enhancement?
A: A weak signal is a common issue that can often be resolved by systematically adjusting source parameters. The goal is to maximize the efficiency of ion generation (ionization) and ion transfer into the mass spectrometer.
Troubleshooting Steps:
-
Confirm Ionization: First, ensure you are in the correct ionization mode (Positive ESI).
-
Optimize Desolvation: The most critical parameters for compounds like Temephos are typically Desolvation Temperature and Desolvation Gas Flow. Insufficient settings here will lead to poor ion release from solvent droplets. Incrementally increase the temperature (e.g., in 25 °C steps) and gas flow to find the "sweet spot" where the signal maximizes.
-
Adjust Voltages: Fine-tune the Capillary and Cone voltages. The optimal capillary voltage will produce a stable spray and strong signal. The cone voltage should be high enough to efficiently transmit ions but low enough to prevent unwanted in-source fragmentation.
-
Check Mobile Phase: Ensure your mobile phase is compatible with ESI. The presence of a proton source (e.g., 0.1% formic acid) is often essential for good ionization in positive mode.[1]
The logical flow for troubleshooting this issue is illustrated in the diagram below.
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Temephos Quantification Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and environmental contaminants is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Temephos, an organophosphate insecticide, with a focus on the validation of a method using its deuterated internal standard, Temephos-d12.
This publication delves into the experimental protocols and performance data of two distinct analytical approaches for Temephos quantification: an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound for isotope dilution, and a conventional High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection using a non-isotopic internal standard. By presenting a side-by-side comparison of their validation parameters, this guide aims to equip researchers with the necessary information to select the most suitable method for their specific analytical needs.
Method Comparison: Isotope Dilution LC-MS/MS vs. HPLC-UV
The choice of an analytical method hinges on a variety of factors including sensitivity, selectivity, accuracy, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the two methods.
| Validation Parameter | LC-MS/MS with this compound (Isotope Dilution) | HPLC-UV with Dimethyl 4-nitrophthalate (Internal Standard) |
| Linearity (R²) | ||
| ≥ 0.99 | ≥ 0.98 | |
| Accuracy (Recovery) | 95-105% | 90-110% |
| Precision (RSD) | < 10% | < 15% |
| Limit of Quantification (LOQ) | Low ng/L | Low µg/L |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effect | Minimized due to co-elution of analyte and internal standard | Susceptible to matrix interferences |
In-Depth Look at Analytical Methodologies
A detailed understanding of the experimental protocols is crucial for successful implementation and troubleshooting.
Method 1: LC-MS/MS with this compound Internal Standard
This method leverages the high selectivity and sensitivity of tandem mass spectrometry combined with the accuracy of isotope dilution. This compound, being chemically identical to Temephos but with a different mass, co-elutes and experiences the same matrix effects, allowing for precise correction and highly accurate quantification.[1]
Experimental Protocol:
-
Sample Preparation:
-
Water samples are collected in amber glass vials.
-
A known amount of this compound internal standard solution is added to each sample.
-
Solid-phase extraction (SPE) is performed using a C18 cartridge to concentrate the analyte and internal standard and remove interfering substances.
-
The cartridge is eluted with acetonitrile, and the eluate is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Temephos: Precursor ion > Product ion 1, Precursor ion > Product ion 2.
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2.
-
-
Collision energy and other MS parameters are optimized for maximum sensitivity.
-
-
-
Quantification:
-
The concentration of Temephos in the sample is determined by calculating the ratio of the peak area of Temephos to the peak area of this compound and comparing it to a calibration curve prepared with known concentrations of Temephos and a constant concentration of this compound.
-
Method 2: HPLC-UV with Non-Isotopic Internal Standard
This method represents a more traditional approach to quantification. While less sensitive and selective than LC-MS/MS, it can be a cost-effective alternative for less complex matrices or when higher detection limits are acceptable. The World Health Organization (WHO) describes a normal-phase HPLC method for the determination of Temephos.[2]
Experimental Protocol:
-
Sample Preparation:
-
Water samples are collected and filtered.
-
A known amount of dimethyl 4-nitrophthalate internal standard solution is added.
-
Liquid-liquid extraction is performed using a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated to a smaller volume.
-
-
HPLC-UV Conditions:
-
High-Performance Liquid Chromatography:
-
Column: Normal-phase silica column.
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: 254 nm.
-
-
-
Quantification:
-
The concentration of Temephos is calculated based on the ratio of the peak area of Temephos to the peak area of the internal standard, referenced against a calibration curve.
-
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagram was created.
References
Temephos-d12 for Method Validation: A Comparative Guide to SANTE Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Temephos-d12, a deuterated internal standard, with alternative standards for the analytical method validation of Temephos, in accordance with SANTE/11312/2021 guidelines. The use of an appropriate internal standard is critical for accurate and reliable quantification of pesticide residues, particularly in complex matrices. This document outlines the superior performance of isotopically labeled internal standards like this compound and provides a detailed experimental protocol for its use in method validation.
Performance Comparison: this compound vs. Alternative Internal Standard
The selection of an internal standard is a critical step in developing robust analytical methods. For the analysis of Temephos, an organophosphate pesticide, the ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. Here, we compare the performance of this compound, an isotopically labeled internal standard, with Triphenyl phosphate (TPP), a non-isotopically labeled compound sometimes used for organophosphate analysis.
| Performance Parameter | This compound (Isotopically Labeled IS) | Triphenyl phosphate (Non-Isotopically Labeled IS) | SANTE/11312/2021 Guideline |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Internal standard should compensate for matrix-induced signal suppression or enhancement. |
| Recovery Correction | Excellent | Variable | Mean recoveries should be within 70-120%. |
| Precision (Repeatability, RSDr) | Typically <15% | Can be >20% | RSDr should be ≤20%. |
| Linearity (Correlation Coefficient, r²) | Typically >0.995 | Typically >0.99 | A regression coefficient of r > 0.99 is generally required. |
| Limit of Quantification (LOQ) | Lower LOQs achievable | May lead to higher LOQs | The method must be validated at the relevant MRLs. |
Key Takeaway: this compound, as an isotopically labeled internal standard, offers superior performance in compensating for matrix effects and variability during sample processing, leading to more accurate and precise results that are in strong alignment with the stringent requirements of the SANTE guidelines.
The Importance of Isotope Dilution in SANTE-Compliant Method Validation
The SANTE/11312/2021 guidelines for analytical quality control and method validation for pesticide residue analysis in food and feed emphasize the need for reliable and validated analytical methods.[1][2][3][4][5] Isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled internal standards like this compound, is considered a gold-standard technique for achieving the highest accuracy and precision.
The core principle of IDMS lies in the near-identical physicochemical properties of the analyte and its isotopically labeled counterpart. This ensures that any loss of analyte during sample extraction, cleanup, or ionization in the mass spectrometer is mirrored by the internal standard. This co-behavior allows for a highly accurate correction of the analytical signal, thereby minimizing errors and uncertainties in the final quantitative result.
dot
References
- 1. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 2. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 3. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 4. bvl.bund.de [bvl.bund.de]
- 5. SANTE/11312/2021 Archives - Lynxee consulting [lynxee.consulting]
The Role of Temephos-d12 in Ensuring Analytical Accuracy: A Comparative Guide to Linearity, Recovery, and Precision
In the precise world of analytical chemistry, particularly within environmental and food safety testing, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving reliable results, especially when dealing with complex matrices. Among the array of internal standards available for the analysis of organophosphate pesticides, Temephos-d12, a deuterated form of the larvicide Temephos, stands out. This guide provides a comparative analysis of this compound's performance in determining linearity, recovery, and precision, benchmarked against other commonly used internal standards.
The Gold Standard: Why Isotopically Labeled Internal Standards Matter
Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based methods.[1][2] Their chemical and physical properties are nearly identical to their non-labeled counterparts (the analyte of interest). This similarity ensures that they behave almost identically during sample preparation, extraction, and chromatographic analysis. Consequently, they can effectively compensate for variations in sample handling, matrix effects (the interference from other components in the sample), and instrument response, leading to higher accuracy and precision in the final measurement.[1][2]
Performance Metrics: A Head-to-Head Comparison
To objectively assess the performance of this compound, we compare it with two other internal standards commonly employed in organophosphate analysis: Chlorpyrifos-d10 (another deuterated standard) and Triphenyl Phosphate (a non-deuterated, structurally similar compound). The following tables summarize typical performance data for linearity, recovery, and precision.
Table 1: Linearity
Linearity demonstrates the proportional relationship between the concentration of an analyte and the instrument's response. A high coefficient of determination (R²) indicates a strong linear relationship.
| Internal Standard | Typical Concentration Range (ng/mL) | Coefficient of Determination (R²) |
| This compound | 0.5 - 1000 | > 0.998 |
| Chlorpyrifos-d10 | 1 - 1000 | > 0.997 |
| Triphenyl Phosphate | 10 - 2000 | > 0.995 |
Table 2: Recovery
Recovery is a measure of the analytical method's efficiency in extracting the analyte from the sample matrix. It is expressed as the percentage of the known amount of analyte that is detected.
| Internal Standard | Matrix | Average Recovery (%) |
| This compound | Water | 95 - 105 |
| Soil | 90 - 110 | |
| Chlorpyrifos-d10 | Water | 92 - 108 |
| Soil | 88 - 112 | |
| Triphenyl Phosphate | Water | 85 - 115 |
| Soil | 80 - 120 |
Table 3: Precision
Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the relative standard deviation (RSD). A lower RSD indicates higher precision.
| Internal Standard | Concentration Level | Relative Standard Deviation (RSD%) |
| This compound | Low (e.g., 5 ng/mL) | < 5% |
| High (e.g., 500 ng/mL) | < 3% | |
| Chlorpyrifos-d10 | Low (e.g., 10 ng/mL) | < 7% |
| High (e.g., 500 ng/mL) | < 4% | |
| Triphenyl Phosphate | Low (e.g., 50 ng/mL) | < 10% |
| High (e.g., 1000 ng/mL) | < 8% |
The data clearly indicates that the deuterated internal standards, this compound and Chlorpyrifos-d10, generally exhibit superior performance in terms of linearity, recovery, and precision compared to the non-deuterated Triphenyl Phosphate. The closer structural and physicochemical similarity of the deuterated standards to the target analytes allows for more effective compensation of analytical variability.
Experimental Protocols: A Blueprint for Validation
The following sections outline the detailed methodologies for determining linearity, recovery, and precision using an internal standard like this compound.
Linearity Assessment
Objective: To establish the linear range of the analytical method for Temephos.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of Temephos standard solution into a blank matrix (e.g., analyte-free water or soil extract). The concentrations should span the expected range of the samples.
-
Internal Standard Spiking: A constant concentration of this compound internal standard is added to each calibration standard.
-
Analysis: The calibration standards are analyzed using the established analytical method (e.g., Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS).
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The coefficient of determination (R²) is calculated to assess the linearity.
References
A Comparative Guide to Calculating the Limit of Detection (LOD) and Quantification (LOQ) for Temephos Using Temephos-d12
This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the organophosphate insecticide Temephos, with a focus on the use of its deuterated internal standard, Temephos-d12. The protocols and data presented herein are intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Understanding LOD and LOQ
In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method.[1]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.[2][3] It is the minimum level at which the presence of the analyte can be confidently detected.[4][5]
-
Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy under the specified experimental conditions.[2][4] The LOQ is a critical parameter for reporting quantitative results, particularly at trace levels.[6]
The Role of this compound as an Internal Standard
Temephos is a widely used larvicide for controlling disease-carrying insects.[7] Accurate quantification of Temephos in various matrices, such as drinking water, is essential for monitoring its levels and ensuring safety.[8] this compound is the deuterium-labeled form of Temephos and serves as an ideal internal standard for its quantitative analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.
Methodologies for Calculating LOD and LOQ
Several methods are commonly employed to calculate the LOD and LOQ. The choice of method can depend on the analytical technique and the specific requirements of the assay. The three primary approaches are detailed below.
Table 1: Comparison of LOD and LOQ Calculation Methods
| Method | Description | Formula for LOD | Formula for LOQ | Advantages | Disadvantages |
| Based on Standard Deviation of the Blank | This method involves analyzing a statistically significant number of blank samples (e.g., 10-20 replicates) and calculating the standard deviation of their responses.[2] | 3.3 × (SDblank / S) | 10 × (SDblank / S) | Simple and widely accepted. | May underestimate the true detection and quantification limits as it doesn't account for variability at low analyte concentrations.[9] |
| Based on the Calibration Curve | This approach utilizes the parameters of a linear regression curve constructed from a series of calibration standards in the low concentration range.[1][10] | 3.3 × (SDy-intercept / S) | 10 × (SDy-intercept / S) | Considers the performance of the method across a range of low concentrations. | The calculated values can be highly dependent on the range and number of calibration points used. |
| Based on Signal-to-Noise (S/N) Ratio | This empirical method involves determining the analyte concentration that produces a signal that is a specified multiple of the background noise.[1][10] | Concentration resulting in S/N ≥ 3 | Concentration resulting in S/N ≥ 10 | Directly applicable to chromatographic data and provides a visual assessment. | Can be subjective as the determination of noise can vary between different software and analysts. |
Where: SDblank is the standard deviation of the blank responses, S is the slope of the calibration curve, and SDy-intercept is the standard deviation of the y-intercept of the regression line.
Experimental Protocol: Determination of Temephos LOD and LOQ in Water
This section outlines a detailed experimental protocol for determining the LOD and LOQ of Temephos in a water matrix using this compound as an internal standard, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Temephos analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reagent-free water (for blanks and standards)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Temephos in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the Temephos stock solution, prepare a series of working standards at concentrations ranging from 0.1 µg/L to 10 µg/L in reagent-free water.
-
Prepare a working internal standard solution of this compound at a constant concentration (e.g., 5 µg/L).
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 mL of each working standard and blank water sample, add a fixed volume of the this compound working solution.
-
Condition the C18 SPE cartridges with methanol followed by reagent-free water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the Temephos and this compound with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor specific precursor-to-product ion transitions for both Temephos and this compound.
-
-
-
Data Analysis and Calculations:
-
Construct a calibration curve by plotting the ratio of the peak area of Temephos to the peak area of this compound against the concentration of the Temephos standards.
-
Analyze at least ten replicate blank samples fortified with the internal standard.
-
Calculate the LOD and LOQ using the methods described in Table 1.
-
Hypothetical Data Summary
The following table presents hypothetical results from the experiment described above to illustrate the calculation of LOD and LOQ.
Table 2: Hypothetical Experimental Data for LOD and LOQ Calculation
| Parameter | Value |
| Calibration Curve | |
| Equation | y = 0.15x + 0.005 |
| Correlation Coefficient (r²) | 0.998 |
| Slope (S) | 0.15 |
| Standard Deviation of y-intercept (SDy-intercept) | 0.008 |
| Blank Analysis (n=10) | |
| Mean Blank Response | 0.003 |
| Standard Deviation of Blank (SDblank) | 0.004 |
| Signal-to-Noise (S/N) Ratio | |
| Concentration for S/N = 3 | 0.09 µg/L |
| Concentration for S/N = 10 | 0.30 µg/L |
Table 3: Calculated LOD and LOQ Values from Hypothetical Data
| Method | LOD (µg/L) | LOQ (µg/L) |
| Based on Standard Deviation of the Blank | 0.09 | 0.27 |
| Based on the Calibration Curve | 0.18 | 0.53 |
| Based on Signal-to-Noise (S/N) Ratio | 0.09 | 0.30 |
Published LOD/LOQ Values for Temephos
For comparison, published analytical methods have reported varying limits of detection for Temephos depending on the technique employed. For instance, a method using high-performance liquid chromatography with mass spectrometric detection reported an LOD of 0.028 µg/L.[8] Another study mentioned LOD and LOQ values of 0.050 µg/l and 2 µg/l, respectively.[8]
Workflow for LOD and LOQ Determination
References
- 1. ddtjournal.net [ddtjournal.net]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Temephos-d12 in Organophosphate Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of organophosphate pesticides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Temephos-d12 with other commonly employed internal standards in organophosphate analysis, supported by experimental data and detailed methodologies.
The use of isotopically labeled internal standards is a well-established practice in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the loss of analytes during sample preparation and to compensate for variations in instrument response. In the analysis of organophosphate pesticides, which are often present at trace levels in complex matrices such as food, water, and biological samples, matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification. Deuterated internal standards, such as this compound, are ideal for mitigating these effects as they co-elute with the target analyte and experience similar matrix-induced ionization suppression or enhancement.
This compound is the deuterated form of Temephos, an organophosphate larvicide.[1] Its application as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps to ensure the accuracy and precision of the measurement of Temephos and structurally similar organophosphates.
Performance Comparison of Internal Standards
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Recovery (%) | Linearity (r²) | LOD/LOQ | Reference |
| Chlorpyrifos-d10 | Chlorpyrifos, Azinphos-methyl and their oxons | Air sampling matrices (XAD-2 resin, PUF) | LC-MS/MS | 71-113 | ≥0.996 | LOD: 0.15–1.1 ng/sample | [2] |
| Triphenyl phosphate (TPP) (as internal standard) | 11 Organophosphates | Human plasma and breast milk | GC-FPD | 59.4 - 94.0 | - | MDL: 0.09–2.66 ng/mL | [3] |
| Isotope-labeled compounds | 6 Dialkyl phosphate metabolites | Human urine | GC-MS/MS | - | - | LOD: 0.1-0.15 ng/mL | [4] |
| Ethion (as internal standard) | 10 Organophosphates | Post-mortem whole blood | GC-MS | 72-102 | - | LOQ: 50 ng/mL | [5] |
Experimental Protocols
A robust analytical method is crucial for the reliable quantification of organophosphate pesticides. Below are detailed experimental protocols for sample preparation and analysis using GC-MS and LC-MS/MS, where this compound can be employed as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the extraction of pesticide residues from food matrices.
-
Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound solution (and other internal standards if necessary) to the sample.
-
Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out : Add anhydrous magnesium sulfate and sodium chloride, and shake for 1 minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation and Collection : Centrifuge the d-SPE tube at a high speed for 5 minutes. Collect the supernatant for GC-MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph : Agilent 7890A GC system or equivalent.
-
Column : DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector : Split/splitless injector, operated in splitless mode at 250 °C.
-
Oven Temperature Program : Initial temperature of 90 °C held for 1 min, ramped at 25 °C/min to 200 °C and held for 1 min, then ramped at 40 °C/min to 220 °C and held for 8 min, and finally ramped at 50 °C/min to 310 °C and held for 5 min.[3]
-
Carrier Gas : Helium at a constant flow rate.
-
Mass Spectrometer : Agilent 5975C MS or equivalent.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph : Shimadzu Nexera series UHPLC system or equivalent.
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium formate.
-
Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Shimadzu 8060).
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for organophosphate analysis and the logical relationship of using an internal standard for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Temephos Analysis with Temephos-d12: A Guide for Researchers
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Temephos, an organophosphate larvicide, using its deuterated internal standard, Temephos-d12. The use of isotope dilution mass spectrometry is a robust technique for the accurate quantification of analytes in complex matrices, minimizing the impact of matrix effects and improving method precision and accuracy.[1][2] This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in the analysis of pesticides.
Comparative Performance Data
The following table summarizes the hypothetical performance data from three laboratories participating in a proficiency testing program for the analysis of Temephos in surface water samples. These values are representative of typical performance characteristics for validated methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope-labeled internal standard.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.04 µg/L | 0.06 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.12 µg/L | 0.20 µg/L |
| Accuracy (Recovery %) | 98.5% | 101.2% | 97.8% |
| Precision (RSD %) | 4.2% | 3.8% | 5.1% |
| **Linearity (R²) ** | 0.998 | 0.999 | 0.997 |
Experimental Protocol: Temephos Analysis in Water by SPE and GC-MS/MS
This section details a standardized protocol for the determination of Temephos in water samples, employing solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using GC-MS/MS with this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
Fortification: Spike the samples and quality control standards with a known concentration of Temephos standard solution.
-
Internal Standard Addition: Add a precise volume of this compound internal standard solution to all samples, blanks, and calibration standards.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the Temephos and this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent suitable for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with an appropriate capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared extract into the GC inlet in splitless mode.
-
Chromatographic Conditions:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 70°C, ramp to 200°C at 25°C/min, then to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Temephos and this compound to ensure selectivity and accurate quantification.
-
Data Analysis and Quality Control
-
Quantification: Calculate the concentration of Temephos in the samples using the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.
-
Quality Control: Analyze laboratory blanks, spiked blanks, and duplicate samples to monitor for contamination, accuracy, and precision. The results should fall within the established acceptance criteria.
Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for Temephos analysis.
Workflow of an inter-laboratory comparison study.
Signaling Pathway of Temephos and its Deuterated Analog
The diagram below illustrates the relationship between Temephos and its deuterated internal standard, this compound, in an analytical workflow. The structural similarity ensures they behave almost identically during extraction and chromatography, while the mass difference allows for their distinct detection by the mass spectrometer.
Analytical pathway of Temephos with this compound.
References
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Temephos Analysis Using Temephos-d12
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate larvicide Temephos, the choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques, utilizing Temephos-d12 as an internal standard for robust quantification. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most appropriate method for specific analytical needs.
Performance Comparison: LC-MS/MS vs. GC-MS for Temephos Analysis
The selection between LC-MS/MS and GC-MS for Temephos analysis hinges on several factors, including required sensitivity, sample matrix complexity, and desired sample throughput. While both methods offer high selectivity and accuracy, they possess distinct advantages and disadvantages.
LC-MS/MS generally provides lower detection limits and simplifies sample preparation by eliminating the need for derivatization, which is often required to increase the volatility of polar analytes for GC-MS analysis.[1] Conversely, GC-MS can be a highly robust and cost-effective technique for volatile and semi-volatile compounds.
Table 1: Comparison of Performance Parameters for Temephos Analysis
| Performance Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | Generally lower (ng/L to µg/L range)[2][3] | Higher compared to LC-MS/MS[2] | LC-MS/MS is more suitable for trace-level detection. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range[1] | Generally in the ng/mL to µg/mL range | LC-MS/MS allows for precise measurement of lower concentrations.[2] |
| Accuracy (Recovery) | Excellent (typically 70-120%)[2][4] | Good to excellent (typically 75-115%)[5] | Both methods demonstrate high and comparable accuracy. |
| Precision (%RSD) | High (typically <15%)[1][4] | High (typically <15%)[1] | Both techniques offer good reproducibility. |
| Sample Preparation | Simpler, direct injection often possible after extraction[1][6] | May require derivatization to improve volatility | LC-MS/MS offers higher throughput due to less laborious sample preparation.[1] |
| Analysis Time | Generally shorter due to faster chromatography | Can be longer, especially if derivatization is needed | LC-MS/MS is often faster for overall sample-to-result time. |
| Matrix Effects | Can be significant, requires careful method development | Can be less pronounced for certain matrices | Both methods require matrix-matched standards or stable isotope-labeled internal standards like this compound for mitigation. |
Experimental Workflow
A typical cross-validation workflow for comparing LC-MS/MS and GC-MS methods for Temephos analysis using this compound as an internal standard is depicted below. This process ensures that both methods provide equivalent and reliable results for the same sample set.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Experimental Protocols
Detailed methodologies for sample preparation, and both LC-MS/MS and GC-MS analysis are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[7]
-
Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water for hydration.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[7]
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add d-SPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to enhance ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for Temephos and this compound must be optimized.
-
Table 2: Illustrative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Temephos | [Optimized Value] | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| This compound | [Optimized Value] | [Optimized Value] | [Optimized Value] | [Optimized Value] |
GC-MS Method
-
Derivatization (if necessary): For some complex matrices or to improve chromatographic performance, a derivatization step may be required. However, for Temephos, direct injection is often feasible.
-
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or DB-35ms, is typically used.[5]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injector: Splitless injection is common for trace analysis.[11]
-
Temperature Program: An optimized temperature ramp is crucial for the separation of Temephos from matrix interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode offers higher sensitivity.[5]
-
Monitored Ions: Specific ions for Temephos and this compound are monitored for quantification and confirmation.
-
Table 3: Illustrative GC-MS Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Temephos | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| This compound | [Optimized Value] | [Optimized Value] | [Optimized Value] |
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of Temephos, with the use of this compound as an internal standard ensuring high accuracy and precision. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
LC-MS/MS is generally favored for its higher sensitivity, reduced need for sample derivatization, and faster analysis times, making it ideal for high-throughput laboratories and studies requiring the detection of trace levels of Temephos.[2][12]
-
GC-MS remains a robust and widely accessible technique, particularly suitable for less complex matrices and when the highest sensitivity is not the primary concern.
A thorough cross-validation as outlined in this guide is recommended when transitioning between methods or when comparing data from different analytical platforms to ensure data integrity and consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
Temephos Quantification: A Comparative Guide to Accuracy and Precision Using Temephos-d12 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the organophosphate larvicide Temephos is critical in environmental monitoring, toxicology studies, and formulation analysis. This guide provides an objective comparison of analytical methodologies, focusing on the enhanced accuracy and precision achieved with the use of a deuterated internal standard, Temephos-d12, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The performance of this "gold standard" method is contrasted with traditional approaches such as external standard calibration and methods employing alternative detectors like UV.
The Gold Standard: Isotope Dilution with this compound
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the pinnacle for quantitative analysis in mass spectrometry.[1][2] this compound is the deuterium-labeled version of Temephos and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] The near-identical physicochemical properties of a deuterated internal standard to the target analyte ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for superior compensation for variations in sample matrix effects, injection volume, and instrument response, leading to significantly improved accuracy and precision.[1][2][4]
The use of deuterated internal standards is particularly advantageous in complex matrices where ion suppression or enhancement can significantly impact the accuracy of quantification.[5] By maintaining a constant concentration across all samples, standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area provides a highly reliable measure of the analyte's concentration.
Comparative Analysis of Quantification Methods
The choice of quantification method has a profound impact on the reliability of analytical results. While various methods are available for Temephos analysis, they differ significantly in their performance characteristics.
Data Presentation:
Table 1: Comparison of Temephos Quantification Methods
| Parameter | LC-MS/MS with this compound (Internal Standard) | HPLC-UV (External Standard) |
| Principle | Analyte response is normalized to a co-eluting, isotopically labeled internal standard. | Analyte response is compared to a calibration curve generated from external standards. |
| Accuracy | High (Excellent correction for matrix effects and procedural losses) | Moderate to High (Susceptible to matrix effects and variations in sample preparation) |
| Precision | High (Excellent reproducibility due to normalization) | Moderate (Affected by injection volume variability and instrument drift) |
| Selectivity | Very High (Based on mass-to-charge ratio and fragmentation pattern) | Moderate (Based on retention time and UV absorbance, susceptible to interferences) |
| Sensitivity | Very High (Typically low ng/mL to pg/mL) | Moderate (Typically µg/mL to high ng/mL) |
| Robustness | High (Less affected by minor variations in experimental conditions) | Moderate (Requires strict control of experimental parameters) |
Table 2: Typical Validation Parameters for Temephos Analysis
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | Low ng/mL range | µg/mL range |
| Accuracy (Recovery %) | 90-110% | 80-120% |
| Precision (RSD %) | <15% | <20% |
Note: The values presented are typical and may vary depending on the specific method, matrix, and instrumentation.
Experimental Protocols
Method 1: Temephos Quantification by LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the sensitive and selective quantification of Temephos in environmental or biological samples.
1. Sample Preparation (QuEChERS-based extraction)
-
To 10 g of a homogenized sample, add 10 mL of water and 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously.
-
Centrifuge the sample.
-
Take a 1 mL aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean vial, add a known concentration of this compound internal standard, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol (or acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Temephos: Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier).
-
This compound: Precursor ion → Product ion (Quantifier).
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Temephos to the peak area of this compound against the concentration of Temephos. The concentration of Temephos in the samples is then determined from this curve.
Method 2: Temephos Quantification by HPLC-UV (External Standard)
This protocol describes a more traditional approach for the quantification of Temephos in formulations or less complex samples.
1. Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the sample solution to a concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm filter before injection.
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 254 nm.[6]
-
3. Quantification
-
A calibration curve is generated by injecting a series of Temephos standards of known concentrations and plotting the peak area against the concentration. The concentration of Temephos in the samples is determined by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for Temephos quantification using this compound internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis offers unparalleled accuracy and precision for the quantification of Temephos. This method effectively mitigates the challenges associated with complex matrices and procedural variability. While alternative methods like HPLC-UV with external standard calibration are viable for certain applications, they lack the robustness and sensitivity of the isotope dilution technique. For researchers, scientists, and drug development professionals requiring the highest quality data, the adoption of a validated LC-MS/MS method with a deuterated internal standard is strongly recommended.
References
A Head-to-Head Battle for Precision: Matrix-Matched Calibration vs. Isotopic Dilution in Temephos Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal calibration strategy for the accurate quantification of the organophosphate pesticide Temephos. This guide delves into the principles, experimental protocols, and performance data of two widely used techniques: matrix-matched calibration and isotopic dilution.
In the realm of analytical chemistry, the accurate quantification of trace-level compounds in complex matrices is a perpetual challenge. Temephos, an organophosphate larvicide used for vector control in water bodies, presents its own set of analytical hurdles due to potential matrix interferences that can suppress or enhance the instrument signal, leading to inaccurate results. This guide provides a detailed comparison of two robust calibration techniques—matrix-matched calibration and isotopic dilution—to assist researchers in selecting the most appropriate method for their Temephos analysis needs.
The Contenders: Understanding the Calibration Strategies
Matrix-matched calibration is a technique that aims to compensate for matrix effects by preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. The underlying principle is that the co-extractives from the matrix will affect the standards and the samples in the same way, thus canceling out the matrix effect. This method is often employed in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Isotopic dilution mass spectrometry (IDMS) is considered a primary ratio method and a gold standard in analytical chemistry for its high accuracy and precision.[2] This technique involves adding a known amount of an isotopically labeled version of the analyte (in this case, Temephos) as an internal standard to the sample before any sample preparation steps. Because the isotopically labeled standard is chemically identical to the analyte of interest, it experiences the same matrix effects and losses during sample processing. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, irrespective of matrix effects or incomplete recovery.[2]
Performance Showdown: A Data-Driven Comparison
Table 1: Quantitative Performance Comparison of Calibration Methods for Organophosphate Pesticide Analysis
| Performance Parameter | Matrix-Matched Calibration (LC-MS/MS) | Isotopic Dilution (LC-MS/MS) |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99 |
| Accuracy (Recovery %) | 70-120%[1] | 90-110%[2] |
| Precision (RSD %) | < 20%[1] | < 15%[2] |
| Limit of Detection (LOD) | Analyte and matrix dependent | Generally lower due to reduced noise |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Generally lower and more robust |
Note: The data presented in this table are representative values for organophosphate pesticide analysis and may vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.
The Rulebook: Detailed Experimental Protocols
Experimental Protocol 1: Temephos Analysis using Matrix-Matched Calibration (LC-MS/MS)
This protocol outlines a general procedure for the analysis of Temephos in water samples.
1. Sample Preparation (Water Sample):
- Collect 500 mL of water sample.
- Acidify with ascorbic acid to a pH of approximately 3.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Elute Temephos from the cartridge with a suitable organic solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
2. Preparation of Matrix-Matched Calibration Standards:
- Obtain a blank water sample from a source known to be free of Temephos and with a similar matrix composition to the samples.
- Process the blank water sample using the same extraction procedure as the analytical samples.
- Spike the processed blank matrix extract with known concentrations of a Temephos analytical standard to create a series of calibration standards.
3. LC-MS/MS Analysis:
- Inject the prepared sample extracts and matrix-matched calibration standards into the LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation.
- Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions of Temephos.
4. Quantification:
- Construct a calibration curve by plotting the peak area of Temephos against the concentration for the matrix-matched standards.
- Determine the concentration of Temephos in the analytical samples by interpolating their peak areas on the calibration curve.
Experimental Protocol 2: Temephos Analysis using Isotopic Dilution (LC-MS/MS)
This protocol describes a general procedure for Temephos analysis in water samples using isotopic dilution.
1. Sample Preparation (Water Sample):
- Collect 500 mL of water sample.
- Add a known amount of isotopically labeled Temephos internal standard (e.g., Temephos-d12) to the sample at the beginning of the preparation process.
- Acidify with ascorbic acid to a pH of approximately 3.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Elute both native Temephos and the labeled internal standard from the cartridge with a suitable organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
2. Preparation of Calibration Standards:
- Prepare a series of calibration standards in a pure solvent (e.g., acetonitrile).
- Spike each calibration standard with the same known amount of the isotopically labeled Temephos internal standard as was added to the samples.
3. LC-MS/MS Analysis:
- Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.
- Use the same LC conditions as described in the matrix-matched calibration protocol.
- Set the mass spectrometer to operate in MRM mode, monitoring for specific precursor and product ion transitions for both native Temephos and the isotopically labeled internal standard.
4. Quantification:
- Construct a calibration curve by plotting the ratio of the peak area of native Temephos to the peak area of the isotopically labeled internal standard against the concentration of native Temephos for the calibration standards.
- Determine the concentration of Temephos in the analytical samples by calculating the peak area ratio and interpolating it on the calibration curve.
Visualizing the Workflow
To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each experimental workflow.
Caption: Workflow for Temephos analysis using matrix-matched calibration.
Caption: Workflow for Temephos analysis using isotopic dilution.
The Verdict: Choosing the Right Tool for the Job
The choice between matrix-matched calibration and isotopic dilution for Temephos analysis depends on several factors, including the required level of accuracy, the complexity of the sample matrix, the availability of isotopically labeled standards, and budget constraints.
Matrix-matched calibration is a practical and effective approach for mitigating matrix effects, particularly when an appropriate blank matrix is readily available. It is a more cost-effective option as it does not require expensive isotopically labeled standards. However, its accuracy is highly dependent on how well the blank matrix represents the actual samples. Variability between sample matrices can still lead to quantification errors.
Isotopic dilution offers the highest level of accuracy and precision by effectively compensating for both matrix effects and variations in sample recovery.[2] It is the preferred method for regulatory compliance and when the utmost confidence in the analytical results is required. The main drawbacks are the higher cost and potential limited availability of specific isotopically labeled standards.
References
- 1. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 2. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Temephos-d12: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Temephos-d12 is paramount for any laboratory. This organophosphate is classified as hazardous waste and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to strict disposal protocols is essential to protect both personnel and the environment.
Improper disposal of this compound, such as pouring it down the sink or drain, can lead to significant environmental contamination as many wastewater treatment systems are not equipped to remove such pesticides.[4] Therefore, all waste materials, including the chemical itself, contaminated personal protective equipment (PPE), and empty containers, must be handled as hazardous waste and disposed of through an approved waste disposal plant or licensed contractor in accordance with all applicable local, regional, and national regulations.[5][6]
Hazard and Personal Protective Equipment Summary
Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical when managing this compound. Below is a summary of key safety information.
| Hazard Classification & PPE | Description |
| Toxicity | Toxic if swallowed or in contact with skin.[3] Causes damage to organs through prolonged or repeated exposure.[3] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1][2][3] Discharge into the environment must be avoided.[7] |
| Personal Protective Equipment (PPE) | Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7][8] Contaminated gloves must be disposed of as hazardous waste.[7] Eye Protection: Safety glasses with side-shields or goggles are mandatory.[7][8] Skin and Body Protection: Wear impervious clothing, such as a lab coat, and chemical-resistant boots.[7][8] Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or as a precaution.[7][8] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Collect all materials contaminated with this compound, including unused product, contaminated absorbent materials from spills, and disposable PPE, into this designated hazardous waste container.
2. Managing Accidental Spills:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[7]
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8]
-
Clean the spill area thoroughly with a suitable detergent and water, collecting the cleaning water for disposal as hazardous waste. Do not allow runoff to enter sewers or waterways.[2]
3. Container Decontamination (Triple Rinsing):
-
Empty containers must be properly decontaminated before disposal. Triple-rinsing is a standard procedure for this.[9]
-
Step 1: Empty the remaining contents into the hazardous waste container. Fill the container approximately one-quarter full with a suitable solvent (e.g., cyclohexane, as it is a solvent for some this compound products).[1]
-
Step 2: Securely cap the container and shake for at least 30 seconds.
-
Step 3: Pour the rinsate into the designated hazardous waste container.
-
Step 4: Repeat the rinsing process two more times.
-
After triple-rinsing, the container can be disposed of according to institutional and local guidelines, which may include disposal as regular waste or recycling if the program accepts decontaminated chemical containers.[9] Never reuse empty pesticide containers for other purposes.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Ensure all labeling and documentation are completed as required by the disposal company and regulatory agencies.
-
Store the waste container in a locked, secure area until it is collected.[3][5][6][8]
Below is a workflow diagram illustrating the key decision points and steps in the this compound disposal process.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn1.npcdn.net [cdn1.npcdn.net]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. epa.gov [epa.gov]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cooperses.com [cooperses.com]
- 9. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Essential Safety and Operational Guidance for Handling Temephos-d12
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Temephos-d12, a deuterated form of the organophosphate larvicide Temephos. Adherence to these guidelines is critical to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent contact and inhalation. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash protection.[1][2][3][4][5] | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] In high-exposure situations, a face shield can be worn over goggles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[5][6][7] | Consider double gloving.[3] Dispose of contaminated gloves after use and wash hands thoroughly.[1] Never use leather or cotton gloves.[5] |
| Body Protection | Impervious clothing such as a lab coat, coveralls, or a chemical safety suit.[1][3][7][8] A chemical-resistant apron is recommended when mixing or loading.[4][5] | Clothing should cover the majority of the body.[8] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows air-purifying respirators are appropriate.[1] | If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] Respirators must be approved under government standards like NIOSH.[1] |
| Footwear | Closed-toed shoes are a minimum requirement.[8] Chemical-resistant boots that extend past the ankle are recommended.[5][8] | Pant legs should be worn outside of boots to prevent chemicals from entering.[8] |
Hazard and First Aid Summary
This compound is toxic if swallowed or in contact with skin and may cause eye and respiratory tract irritation.[1] It is crucial to be aware of the following first aid procedures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help.[1][2] Never give anything by mouth to an unconscious person.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[1][2] |
Operational Plan: Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area. Use a laboratory fume hood or other mechanical exhaust systems to minimize exposure.[1]
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before handling this compound.
-
Don all required personal protective equipment as outlined in the table above.
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[2][3]
-
Avoid inhaling vapor or mist.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][6]
Storage:
-
Keep the container tightly closed and properly labeled.[2][3]
-
This compound should be stored refrigerated.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Disposal Protocol:
-
Containment: Collect waste material in suitable, closed, and clearly labeled containers.
-
Spill Cleanup: In the event of a spill, soak up the material with an inert absorbent (e.g., sand, diatomite).[1][9] Do not let the product enter drains.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service for final disposal.[1] Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. med.navy.mil [med.navy.mil]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 9. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
